Product packaging for 6-Fluoroindole(Cat. No.:CAS No. 399-51-9)

6-Fluoroindole

Numéro de catalogue: B127801
Numéro CAS: 399-51-9
Poids moléculaire: 135.14 g/mol
Clé InChI: YYFFEPUCAKVRJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoroindole is a halogen substituted indole. Experimental ionization potential of this compound has been evaluated. Preparation of this compound via nitration of indoline has been reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B127801 6-Fluoroindole CAS No. 399-51-9

Propriétés

IUPAC Name

6-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFFEPUCAKVRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325857
Record name 6-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-51-9
Record name 399-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoroindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Fluoroindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 399-51-9

This technical guide provides an in-depth overview of 6-Fluoroindole, a key fluorinated indole derivative utilized in pharmaceutical research, drug development, and materials science. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a modulator of bacterial communication.

Core Properties and Data

This compound, with the chemical formula C₈H₆FN, is a white to light yellow crystalline powder.[1] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 399-51-9[2]
Molecular Formula C₈H₆FN[2]
Molecular Weight 135.14 g/mol [2]
Appearance White to light yellow/beige-brown crystalline powder[1]
Melting Point 72-76 °C
Boiling Point ~230 °C (estimate)
Solubility Insoluble in water; Soluble in ethanol, acetone, dichloromethane, N,N-dimethylformamide, ethyl acetate, and tetrahydrofuran.

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
11.11 s 1H N-H
7.49 dd, J = 8.6, 5.5 Hz 1H H-4
7.30 t, J = 2.4 Hz 1H H-2
7.13 dd, J = 10.3, 2.4 Hz 1H H-7
6.81 ddd, J = 11.0, 7.6, 2.4 Hz 1H H-5

| 6.39 | m | 1H | H-3 |

¹³C NMR (Solvent: CDCl₃) Note: Specific experimental data for the complete peak list is not readily available in public literature. The spectrum is noted as available in spectral databases. Predicted chemical shifts based on the indole scaffold suggest resonances in the aromatic region (approx. 95-160 ppm), with the C-F bond significantly influencing the shifts of adjacent carbons.

¹⁹F NMR Note: A specific chemical shift for this compound is not readily available in public literature. For aromatic fluorine compounds, the chemical shift can range from approximately -100 to -170 ppm relative to CFCl₃. The precise shift is highly dependent on the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands indicative of its functional groups. The major peaks, based on the parent indole structure, are as follows:

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3400Strong, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1615, 1580, 1450Medium-StrongAromatic C=C Ring Stretch
~1100-1000StrongC-F Stretch (Aromatic)
~740Strongortho-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns of the indole ring.

m/zProposed FragmentNotes
135 [M]⁺ Molecular Ion
108[M-HCN]⁺Loss of hydrogen cyanide from the pyrrole ring, a classic indole fragmentation.
81[C₆H₅]⁺Further fragmentation of the [M-HCN]⁺ ion.

Synthesis of this compound

A common and efficient method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. This method is particularly advantageous as it starts from readily available nitrotoluenes and proceeds in high yield under relatively mild conditions.

Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol is a representative procedure adapted from the general Leimgruber-Batcho methodology.

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

  • Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine, (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine, can be isolated by removing the solvent under reduced pressure, or the crude mixture can be used directly in the next step.

Step 2: Reductive Cyclization

  • Prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate in a separate flask.

  • Add the crude or purified enamine from Step 1 to the suspension.

  • Introduce a hydrogen source. This can be gaseous hydrogen from a balloon or an in-situ source like hydrazine hydrate (added dropwise carefully).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction is often exothermic.

  • Monitor the reaction by TLC. The disappearance of the intensely colored enamine and the appearance of the indole product (visualized by UV light) indicates reaction completion.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.

  • Wash the filter cake with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization & Purification 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene DMF-DMA / Pyrrolidine DMF-DMA / Pyrrolidine 4-Fluoro-2-nitrotoluene->DMF-DMA / Pyrrolidine Reflux in DMF Enamine Intermediate Enamine Intermediate DMF-DMA / Pyrrolidine->Enamine Intermediate Reducing Agent (e.g., Raney Ni) Reducing Agent (e.g., Raney Ni) Enamine Intermediate->Reducing Agent (e.g., Raney Ni) Reduction Crude this compound Crude this compound Reducing Agent (e.g., Raney Ni)->Crude this compound H2 Source H2 Source H2 Source->Reducing Agent (e.g., Raney Ni) Purification Purification Crude this compound->Purification Column Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Leimgruber-Batcho Synthesis Workflow.

Biological Activity: Inhibition of Quorum Sensing

This compound, like other indole derivatives, has been identified as an inhibitor of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production.

Mechanism of Action

Indole and its derivatives interfere with QS signaling, not by inhibiting the signal (autoinducer) synthesis, but by disrupting the function of key transcriptional regulator proteins (e.g., LuxR-type proteins like AqsR or TraR). When the native N-acylhomoserine lactone (AHL) autoinducer is at a low concentration, these regulator proteins are in an unbound state, making them susceptible to misfolding and subsequent degradation by cellular proteases. Indole appears to promote this instability, preventing the regulator from properly binding to DNA and activating QS-dependent genes upon a subsequent increase in AHL concentration. This mechanism effectively short-circuits the communication pathway, leading to reduced virulence and biofilm formation.

G cluster_pathway Quorum Sensing (QS) Signaling Pathway cluster_inhibition Inhibition by this compound AHL_Synthase AHL Synthase (LuxI-type) AHL AHL Autoinducer AHL_Synthase->AHL Synthesizes Regulator QS Regulator Protein (LuxR-type) AHL->Regulator Binds to AHL_Regulator AHL-Regulator Complex Regulator->AHL_Regulator Misfolding Misfolding & Instability Regulator->Misfolding DNA Target Gene Promoters AHL_Regulator->DNA Activates Transcription Gene Transcription DNA->Transcription Virulence Virulence & Biofilm Formation Transcription->Virulence Indole This compound Indole->Regulator Interferes with (unbound state) Degradation Proteolytic Degradation Misfolding->Degradation

Caption: Indole's Interference with Quorum Sensing.

Experimental Protocol: Violacein Inhibition Assay

The inhibition of QS can be quantified using a reporter strain like Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS. A reduction in pigment indicates QS inhibition.

  • Preparation:

    • Culture C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.

    • Add a small volume (e.g., 1-2 µL) of the this compound dilutions to the test wells. Add the same volume of solvent (DMSO) to the control wells.

    • Dilute the overnight C. violaceum culture to an OD₆₀₀ of ~0.1 and add 100 µL to each well.

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with gentle shaking.

  • Quantification:

    • After incubation, visually inspect for a reduction in purple color.

    • To quantify, transfer the plate to a 60°C oven until the contents are completely dry.

    • Add 150 µL of DMSO to each well to solubilize the violacein pigment.

    • Measure the absorbance at 585 nm using a microplate reader.

    • The percentage of violacein inhibition is calculated relative to the solvent-only control.

G start Prepare C. violaceum Culture & this compound Dilutions setup Dispense Broth, Compound, and Bacteria into 96-Well Plate start->setup incubation Incubate at 30°C for 24 hours setup->incubation dry Dry Plate at 60°C incubation->dry solubilize Solubilize Violacein with DMSO dry->solubilize read Measure Absorbance at 585 nm solubilize->read end Calculate % Inhibition read->end

Caption: Violacein Inhibition Assay Workflow.

Applications

The unique properties of this compound make it a valuable building block in several areas of research and development:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate for a wide range of therapeutic agents, including potential anticancer immunomodulators, antibacterial and antifungal agents, selective serotonin reuptake inhibitors (SSRIs), and HIV-1 attachment inhibitors.

  • Biochemical Research: Its ability to interfere with bacterial signaling makes it a tool for studying quorum sensing and developing anti-virulence strategies.

  • Materials Science: The electronic properties imparted by the fluorine atom make it a candidate for the synthesis of organic semiconductors, polymers, and fluorescent dyes for use in optoelectronic devices.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined properties and reactivity, combined with its demonstrated biological activity as a quorum sensing inhibitor, make it a compound of high interest for researchers aiming to develop novel therapeutics and advanced materials. This guide provides the core technical information required for its effective use and further investigation.

References

6-Fluoroindole: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-fluoroindole, a key heterocyclic compound utilized in the synthesis of various pharmaceutical and bioactive molecules. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development. This document collates available data, presents detailed experimental methodologies for its characterization, and provides visual workflows to guide laboratory practices.

Core Physicochemical Properties

This compound is a brown crystalline solid at ambient temperature.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its behavior in various solvent systems and under different environmental conditions.

Solubility Profile

Qualitative and Quantitative Solubility Data

This compound exhibits a solubility profile characteristic of many indole derivatives, with poor aqueous solubility and good solubility in a range of organic solvents. The available data is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

SolventTypeSolubilityConcentrationNotes
WaterAqueousInsoluble-[1][2][3][4]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble100 mg/mL (739.97 mM)Ultrasonic assistance may be required.
N,N-Dimethylformamide (DMF)Polar AproticSoluble-
Dichloromethane (DCM)HalogenatedSoluble-
Ethyl AcetateEsterSoluble-
Tetrahydrofuran (THF)EtherSoluble-
Acetonitrile (ACN)Polar AproticSoluble-
MethanolPolar ProticSoluble1% (w/v)Forms a clear, colorless solution.
EtherEtherSome Solubility-

Note: "-" indicates that specific quantitative data is not available.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid particles.

    • Filter the aliquot through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result can be expressed in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep_start Add excess this compound to solvent equilibrate Equilibrate in thermostatic shaker (24-48h) prep_start->equilibrate settle Allow solid to settle equilibrate->settle supernatant Withdraw supernatant settle->supernatant filter Filter through 0.22 µm syringe filter supernatant->filter dilute Dilute filtered sample filter->dilute standards Prepare standard solutions hplc_cal Generate HPLC calibration curve standards->hplc_cal calculate Calculate solubility from calibration curve and dilution factor hplc_cal->calculate hplc_run Analyze diluted sample by HPLC dilute->hplc_run hplc_run->calculate

Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as degradation can lead to the formation of impurities that may affect experimental outcomes.

General Stability and Storage
  • Light Sensitivity: this compound is sensitive to light and should be stored in a dark place.

  • Storage Temperature: For long-term storage, it is recommended to keep the compound in a cool environment, with temperatures of -15°C to -20°C being suggested.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

  • Physical State: It is a crystalline solid at room temperature and should be stored in a sealed container in a dry environment.

Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, based on the known chemistry of indole derivatives, the following degradation patterns can be anticipated:

  • Acidic Conditions: Indoles are known to be unstable in acidic conditions, where they can undergo protonation at the C3 position, leading to dimerization or polymerization. This is often observed as a color change in the solution.

  • Oxidative Degradation: Exposure to strong oxidizing agents can lead to the oxidation of the indole ring.

  • Photodegradation: Due to its light sensitivity, exposure to UV or visible light may induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand the stability of a compound under stress conditions.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C) in an oven.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber, alongside a dark control.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-PDA/MS to quantify the remaining this compound and identify any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the unstressed control to determine the extent of degradation.

    • Use the PDA and MS data to propose structures for the major degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Prepare this compound stock solution acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (60-80°C) start->thermal photo Photolytic (Light Exposure) start->photo sample Withdraw samples at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize acid/base samples sample->neutralize hplc Analyze by HPLC-PDA/MS neutralize->hplc compare Compare stressed vs. control chromatograms hplc->compare identify Identify and characterize degradation products compare->identify

Forced Degradation Study Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. For drug development and other sensitive applications, it is imperative that researchers perform their own detailed solubility and stability studies using the methodologies outlined herein to ensure the quality and reliability of their work. The provided protocols and workflows serve as a starting point for establishing the precise physicochemical parameters of this compound in specific experimental contexts.

References

The Biological Versatility of 6-Fluoroindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. The strategic incorporation of a fluorine atom at the 6-position of this indole ring has emerged as a powerful strategy in drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of 6-fluoroindole derivatives, offering a comprehensive resource on their anticancer, antimicrobial, and antiviral properties. This document details quantitative bioactivity data, experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
FC-1 2-Aryl-3-aroylHCT116 (Colon)0.00452[1]
FC-2 2-Aryl-3-aroylCT26 (Colon)0.01869[1]
IND-1 6-heterocyclyl-1H-indoleMCF-7 (Breast)0.0045[2]
IND-2 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indoleT47D (Breast)0.04[2]
Mechanism of Action: Tubulin Polymerization Inhibition

Several this compound derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Tubulin_Inhibition_Pathway 6-Fluoroindole_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers 6-Fluoroindole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly 6-Fluoroindole_Derivative->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Inhibition of Tubulin Polymerization by this compound Derivatives.

Antimicrobial Activity of this compound Derivatives

This compound and its derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of quorum sensing, inhibition of biofilm formation, and interference with essential cellular processes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and related derivatives against various microorganisms.

Compound IDOrganismMIC (µg/mL)Reference
This compound Serratia marcescens>1000[3]
Fluorinated Bisindole Staphylococcus aureus (MSSA)16
Fluorinated Bisindole Staphylococcus aureus (MRSA)32
Indole-Thiadiazole Derivative Staphylococcus aureus3.125
Indole-Triazole Derivative Escherichia coli3.125

Antiviral Activity of this compound Derivatives

The antiviral potential of this compound derivatives has been explored against various viruses, including influenza virus. These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and egress.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity (EC₅₀ or IC₅₀ values) of representative fluoro-substituted indole derivatives.

| Compound ID | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | T-705 (Favipiravir) | Influenza A (H1N1) | MDCK | 0.013-0.48 (IC₅₀) | | | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate | Hepatitis C Virus (HCV) | Huh7.5 | 9.8 (EC₅₀) | | | Indole-2-carboxylate derivative | Influenza A | MDCK | 7.53 (IC₅₀) | |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of a this compound derivative, this compound-3-acetonitrile, is described below.

Step 1: Synthesis of 6-Fluorogramine

  • In a round-bottom flask, mix this compound, dimethylamine hydrochloride, and paraformaldehyde in a molar ratio of 1:1.2:1.5.

  • Add a high-boiling point alcohol solvent such as n-butanol.

  • Heat the mixture to reflux (approximately 120°C) with constant stirring for 2 hours. The solution will turn red-purple.

  • Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.

  • Add a 20% NaOH solution to adjust the pH to 10-12.

  • Cool the mixture, filter the resulting crude product, and dry it.

  • Recrystallize the crude product from 95% ethanol to obtain purified 6-fluorogramine.

Step 2: Synthesis of this compound-3-acetonitrile

  • In a round-bottom flask, combine the 6-fluorogramine prepared in Step 1 and sodium cyanide in a molar ratio of 1:1.5.

  • Add a high-boiling point aprotic polar solvent such as dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 150°C) for about 4 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Add dichloromethane and water for extraction. Separate the organic layer.

  • Wash the organic layer with water.

  • Remove the dichloromethane by rotary evaporation to obtain the crude this compound-3-acetonitrile.

  • Purify the crude product by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 6-Fluorogramine cluster_step2 Step 2: Synthesis of this compound-3-acetonitrile Start1 This compound + Dimethylamine HCl + Paraformaldehyde React1 Reflux in n-Butanol (120°C, 2h) Start1->React1 Workup1 Evaporation & pH Adjustment (NaOH) React1->Workup1 Purify1 Filtration & Recrystallization Workup1->Purify1 Product1 6-Fluorogramine Purify1->Product1 Start2 6-Fluorogramine + Sodium Cyanide Product1->Start2 Used in Step 2 React2 Reflux in DMF (150°C, 4h) Start2->React2 Workup2 Evaporation & Extraction React2->Workup2 Purify2 Vacuum Distillation Workup2->Purify2 Product2 This compound-3-acetonitrile Purify2->Product2

Workflow for the Synthesis of this compound-3-acetonitrile.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cancer Cells (96-well plate) Incubate1 Incubate (24h) Start->Incubate1 Treat Add this compound Derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Measure Read Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability & IC₅₀ Value Measure->Analyze

Experimental Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Prepare Serial Dilutions of This compound Derivatives Inoculation Inoculate Microtiter Plate Start->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Reading Visually Inspect for Growth Incubation->Reading Result Determine MIC Reading->Result

Workflow for Antimicrobial Susceptibility Testing by Broth Microdilution.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with the favorable physicochemical properties imparted by the fluorine atom, underscores their potential in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full potential in addressing unmet medical needs.

References

6-Fluoroindole: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated derivative of indole, a heterocyclic aromatic compound. The introduction of a fluorine atom at the 6-position significantly influences its electronic properties, enhancing its reactivity and biological activity.[1] This makes this compound a valuable building block and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its applications are prominent in the development of therapeutic agents targeting neurological disorders, cancer, and diabetes. This guide provides an in-depth overview of the safety, handling, and key experimental protocols related to this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow or beige-brown crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
CAS Number 399-51-9[1][3]
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Melting Point 72-76 °C
Boiling Point ~230 °C (estimate)
Appearance White to light yellow/beige-brown crystalline powder
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone, dichloromethane, N,N-dimethylformamide, ethyl acetate, tetrahydrofuran, and acetonitrile.
pKa 16.40 ± 0.30 (Predicted)
Sensitivity Light Sensitive

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and may cause respiratory irritation.

Hazard Identification
  • GHS Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Signal Word : Warning

  • Hazard Classifications :

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2)

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions and PPE are mandatory:

  • Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.

    • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection : For operations that may generate dust, use a NIOSH-approved respirator with a dust mask (type N95 or better).

  • Hygiene Measures : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling and before eating, drinking, or smoking.

First Aid Measures
  • If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If Swallowed : Rinse mouth with water. Get medical advice/attention if you feel unwell.

Storage and Disposal
  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. The following is a generalized procedure based on this method, starting from 4-fluoro-2-nitrotoluene.

Objective : To synthesize this compound via the Leimgruber-Batcho reaction.

Materials :

  • 4-Fluoro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Acetic acid

  • Iron powder

  • Silica gel

  • Ethyl acetate

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure :

  • Enamine Formation :

    • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in N,N-dimethylformamide.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture to 100°C and stir for 3 hours.

    • Monitor the reaction progress by HPLC.

    • Once the starting material is consumed, cool the mixture to room temperature.

  • Reductive Cyclization :

    • In a separate, larger flask, prepare a mixture of toluene, acetic acid, iron powder, and silica gel.

    • Heat this mixture to 60°C with stirring for 30 minutes.

    • Add the enamine solution from step 1 dropwise to the iron mixture, maintaining the temperature below 80°C.

    • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.

    • Monitor the reaction progress by HPLC.

  • Work-up and Isolation :

    • Cool the reaction mixture to 50°C and add ethyl acetate.

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to remove iron and silica gel, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Recrystallization

Objective : To purify crude this compound.

Materials :

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure :

  • Dissolution :

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of a suitable solvent, such as ethanol, and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (if necessary) :

    • If insoluble impurities are present in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization :

    • Allow the clear filtrate to cool slowly to room temperature.

    • If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

    • Once crystallization begins at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective : To assess the purity of this compound.

Materials :

  • Purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure :

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation :

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a working standard by diluting the stock solution with the initial mobile phase composition.

    • Prepare the sample for analysis by dissolving a known amount in the initial mobile phase and filtering through a 0.45 µm syringe filter.

  • HPLC Conditions :

    • Column : C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Detection Wavelength : 280 nm

    • Injection Volume : 10 µL

    • Gradient Program :

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to initial conditions (95% A, 5% B)

      • 35-40 min: Re-equilibration

  • Analysis :

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To confirm the structure of this compound.

Materials :

  • Purified this compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure :

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition :

    • Acquire ¹H NMR and ¹³C NMR spectra according to the standard operating procedures of the NMR spectrometer.

    • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

    • Typical parameters for ¹³C NMR include proton decoupling, a larger spectral width (e.g., 200 ppm), and a longer relaxation delay to ensure quantitative accuracy if needed.

  • Data Analysis :

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

Biological Significance and Signaling Pathways

This compound and its derivatives have been shown to interact with several important biological pathways, making them attractive scaffolds for drug discovery.

Tryptophan Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO in some cancers leads to a depletion of tryptophan and an accumulation of kynurenine, which suppresses the anti-tumor immune response. Indole derivatives, including those derived from this compound, have been investigated as TDO inhibitors.

The diagram below illustrates the general mechanism of TDO-mediated immunosuppression and its inhibition.

TDO_Inhibition Tryptophan Tryptophan TDO Tryptophan Dioxygenase (TDO) Tryptophan->TDO Substrate Kynurenine Kynurenine TDO->Kynurenine Catalyzes ImmuneSuppression Immune Suppression (T-cell inactivation) Kynurenine->ImmuneSuppression Leads to Fluoroindole_Derivative This compound Derivative Fluoroindole_Derivative->TDO Inhibits

Caption: Inhibition of the Tryptophan Dioxygenase (TDO) pathway by a this compound derivative.

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibition

This compound serves as a precursor for the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to manage hyperglycemia in diabetes. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. By inhibiting SGLT2, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels.

The workflow for the development of SGLT2 inhibitors from this compound is depicted below.

SGLT2_Inhibitor_Development Start This compound Step1 Chemical Synthesis (Multi-step) Start->Step1 Intermediate Glucoside Intermediate Step1->Intermediate Step2 Final Modification Intermediate->Step2 Product SGLT2 Inhibitor (e.g., a 'gliflozin') Step2->Product Target SGLT2 Transporter (in Kidney) Product->Target Inhibits Effect Increased Glucose Excretion (Lowered Blood Glucose) Target->Effect Leads to PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Proliferation, Growth, and Survival mTOR->CellSurvival Inhibitor Indole Derivative Inhibitor->PI3K inhibits SSRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin Serotonin_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Cleft Postsynaptic_Receptor Serotonin Receptor SSRI SSRI (from this compound) SSRI->SERT Blocks Serotonin_Released->SERT Reuptake Serotonin_Released->Postsynaptic_Receptor Binds

References

6-Fluoroindole: A Core Scaffold in Modern Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique physicochemical properties, imparted by the presence of a fluorine atom at the 6-position of the indole ring, make it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the seminal literature on this compound, focusing on its synthesis, biological activities, and applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 72-76 °C. Its molecular formula is C₈H₆FN, and it has a molecular weight of 135.14 g/mol .

PropertyValueReference
Molecular FormulaC₈H₆FN[1]
Molecular Weight135.14 g/mol [1]
Melting Point72-76 °C[2]
AppearanceSolidN/A

Synthesis of this compound

The synthesis of the this compound core can be achieved through several established methods for indole formation. The most prominent among these are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. The reaction proceeds in two main steps: the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

A general workflow for the Leimgruber-Batcho synthesis is depicted below:

Leimgruber_Batcho start Start: 4-Fluoro-2-nitrotoluene enamine_formation Enamine Formation: - DMF-DMA - Pyrrolidine start->enamine_formation Step 1 reductive_cyclization Reductive Cyclization: - Raney Nickel - Hydrazine enamine_formation->reductive_cyclization Step 2 product Product: This compound reductive_cyclization->product

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol (Adapted from the synthesis of 6-chloro-5-fluoroindole)[3]:

Step 1: Enamine Formation A mixture of the starting material, 4-fluoro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent such as DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the intermediate enamine is typically not isolated and is used directly in the next step.

Step 2: Reductive Cyclization To the solution containing the enamine, a reducing agent is added. Common reducing systems include Raney nickel and hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid. The reaction mixture is heated, and the progress of the cyclization is monitored. After the reaction is complete, the mixture is worked up by filtering the catalyst and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is another classical and powerful method for constructing the indole nucleus. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

A schematic representation of the Fischer indole synthesis is as follows:

Fischer_Indole_Synthesis start_hydrazine Start: 4-Fluorophenylhydrazine hydrazone_formation Hydrazone Formation: - Acid Catalyst (e.g., HCl) start_hydrazine->hydrazone_formation start_carbonyl Start: Aldehyde/Ketone (e.g., Acetaldehyde) start_carbonyl->hydrazone_formation rearrangement [3,3]-Sigmatropic Rearrangement hydrazone_formation->rearrangement Step 1 cyclization Cyclization & Ammonia Elimination rearrangement->cyclization Step 2 product Product: This compound cyclization->product

Caption: General workflow of the Fischer indole synthesis.

Detailed Experimental Protocol (General Procedure):

An equimolar mixture of 4-fluorophenylhydrazine and an appropriate aldehyde or ketone (e.g., acetaldehyde or its equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst, which can be a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid like zinc chloride, is added to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Biological Activities and Applications

This compound and its derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Quorum Sensing Inhibition

One of the most significant biological activities of this compound is its ability to interfere with bacterial quorum sensing (QS).[4] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By disrupting QS, this compound can inhibit biofilm formation and the production of virulence factors in various pathogenic bacteria.

The mechanism of action often involves the this compound derivative acting as an antagonist to the native signaling molecules (autoinducers) that mediate quorum sensing. This interference disrupts the downstream signaling cascade that leads to the expression of virulence genes.

A simplified representation of this inhibitory action on a generic Gram-negative bacterial quorum sensing system is shown below:

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell luxI LuxI-type Synthase AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) luxI->AHL Produces luxR LuxR-type Receptor genes Virulence Genes luxR->genes Activates AHL->luxR Binds to fluoroindole This compound Derivative fluoroindole->luxR Inhibits Binding

Caption: Inhibition of bacterial quorum sensing by a this compound derivative.

Anticancer Activity

Numerous studies have explored the potential of indole derivatives as anticancer agents. While specific quantitative data for this compound derivatives is still emerging in publicly accessible literature, the broader class of fluorinated indoles has shown promising activity. For instance, various indole-based compounds have been reported to exhibit significant cytotoxicity against a range of cancer cell lines. The table below summarizes the IC₅₀ values for some representative indole derivatives against different cancer cell lines, highlighting the potential of this chemical class.

CompoundCell LineIC₅₀ (µM)Reference
Indole Derivative 1MCF-7 (Breast)19.13
Indole Derivative 2HepG2 (Liver)13.68
Indole Derivative 3A549 (Lung)15.69
Indole Derivative 4SKOV-3 (Ovarian)7.84
Indole Derivative 5C6 (Glioma)4.33

It is important to note that these values are for various indole derivatives and not specifically for this compound compounds. Further research is needed to establish a clear structure-activity relationship for this compound derivatives in cancer therapy.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound serves as a key intermediate in the synthesis of a variety of other therapeutic agents. These include:

  • Tryptophan dioxygenase inhibitors: Potential as anticancer immunomodulators.

  • Antibacterial and antifungal agents.

  • Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors: For the management of hyperglycemia in diabetes.

  • Potent selective serotonin reuptake inhibitors (SSRIs): Used in the treatment of depression and other mood disorders.

  • Inhibitors of HIV-1 attachment.

Conclusion

This compound is a privileged scaffold in medicinal chemistry and material science, offering a versatile platform for the development of novel compounds with a wide range of applications. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for accessing this core structure. The demonstrated biological activities, particularly in quorum sensing inhibition and as a precursor to various therapeutic agents, underscore the significant potential of this compound derivatives in addressing critical challenges in human health. Further exploration of the structure-activity relationships of this compound-based compounds is warranted to fully exploit their therapeutic and technological potential.

References

Methodological & Application

Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a critical heterocyclic building block in pharmaceutical research and development. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This fluorinated indole derivative serves as a key intermediate in the synthesis of a wide range of bioactive compounds, including anti-cancer agents, neuroactive compounds, and antimicrobials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on established methods to support drug discovery and development programs.

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its applications include:

  • Neuroactive Compounds: this compound is a precursor for potent selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression and other mood disorders.[1]

  • Anti-cancer Agents: It is utilized in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[1]

  • Antimicrobial Agents: The this compound moiety is found in compounds exhibiting antibacterial and antifungal properties.[1] It has been shown to interfere with the quorum sensing system of pathogens, inhibiting biofilm formation.

  • HIV Inhibitors: This compound also serves as a building block for the development of inhibitors of HIV-1 attachment.

Key Synthesis Routes

Two of the most prominent and versatile methods for the synthesis of substituted indoles, including this compound, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method is a popular choice for industrial-scale synthesis due to its high yields, mild reaction conditions, and the ready availability of starting materials. The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.

Comparative Data of Synthesis Methods

ParameterLeimgruber-Batcho SynthesisFischer Indole Synthesis
Starting Materials 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4-Fluorophenylhydrazine, Acetaldehyde or an equivalent
Key Intermediates (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (enamine)4-Fluorophenylhydrazone of acetaldehyde
Reaction Conditions Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation (e.g., Pd/C) or reduction with agents like iron in acetic acid.Acid catalysis (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) with heating.
Overall Yield Generally highVariable, can be moderate to good
Advantages High yields, mild conditions for cyclization, avoids harsh acids.Versatile, wide range of catalysts can be used.
Disadvantages Availability of substituted o-nitrotoluenes can be a limitation.Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions.

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

  • Alternatively, reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst (for hydrogenation) or iron residues.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol is a general procedure and may require optimization.

Step 1: Formation of 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization to this compound

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualized Workflows

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product 4_Fluoro_2_nitrotoluene 4-Fluoro-2- nitrotoluene Enamine_Formation Reaction with DMF-DMA in DMF, Reflux 4_Fluoro_2_nitrotoluene->Enamine_Formation Enamine (E)-1-(Dimethylamino)-2- (4-fluoro-2-nitrophenyl)ethene Enamine_Formation->Enamine Reduction Reduction (e.g., H₂, Pd/C) Enamine->Reduction Cyclization Spontaneous Cyclization Reduction->Cyclization 6_Fluoroindole This compound Cyclization->6_Fluoroindole

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_product Final Product 4_Fluorophenylhydrazine 4-Fluorophenyl- hydrazine Hydrazone_Formation Condensation 4_Fluorophenylhydrazine->Hydrazone_Formation Aldehyde Aldehyde/ Ketone Aldehyde->Hydrazone_Formation Hydrazone 4-Fluorophenyl- hydrazone Hydrazone_Formation->Hydrazone Cyclization Acid-catalyzed Rearrangement & Cyclization Hydrazone->Cyclization 6_Fluoroindole This compound Cyclization->6_Fluoroindole

Caption: Workflow for the Fischer indole synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes available to researchers. The choice between the Leimgruber-Batcho and Fischer syntheses will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product. The protocols and data provided herein offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate, facilitating the advancement of drug discovery and development projects.

References

6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of the resulting molecules.[3] This has led to the development of a diverse array of bioactive compounds with potential therapeutic applications, including anticancer, neuroactive, and antiviral agents.[4] These notes provide an overview of the applications of this compound, quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

I. Bioactive Molecules Derived from this compound

The this compound core has been successfully incorporated into a variety of molecular frameworks to generate compounds with a broad spectrum of biological activities.

Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[5]

Kinase Inhibitors: The dysregulation of protein kinase activity is a hallmark of many cancers. Several this compound-based compounds have been developed as potent kinase inhibitors. For instance, derivatives of indole-2-carboxamide have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical targets in cancer therapy.

Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain this compound-containing molecules have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: TDO is an enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment. A this compound-based compound has been identified as a potent TDO inhibitor, suggesting a potential role in cancer immunotherapy.

Neuroactive Agents

The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a class of drugs widely used to treat depression and anxiety disorders. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This compound serves as a scaffold for the development of potent and selective SSRIs.

Antiviral Agents

This compound derivatives have also demonstrated potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1).

HIV-1 Attachment Inhibitors: These compounds prevent the virus from binding to the host cell, which is the first step in the viral life cycle. A notable example is a 6-azaindole containing pro-drug, BMS-663068, which has a complex synthesis.

II. Quantitative Data on Bioactive this compound Derivatives

The following tables summarize the quantitative biological activity data for representative this compound-containing molecules.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCancer Cell LineIC50 / GI50 (µM)Reference
36 Tubulin PolymerizationSK-OV-3 (Ovarian)0.001
NCI-H460 (Lung)0.001
DU-145 (Prostate)0.001
Va EGFR-0.071
BRAFV600E-0.067
VEGFR-2-0.112
VariousVarious0.026 - 0.086
5f -MCF-7 (Breast)13.2
-MDA-MB-468 (Breast)8.2
TDO Inhibitor TDOA172 (Glioblastoma)0.285

Table 2: Anti-HIV Activity of a this compound Derivative

Compound IDTargetAssayEC50 (µM)Reference
6 HIV-1 ProliferationMTT-MT4 Assay2.77

III. Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 6-Methoxy-7-hydroxy-2-phenylindole (Precursor to Anticancer Compound 36)

  • Starting Material: 6-methoxy-7-hydroxy-2-phenylindole.

  • Reaction: To a solution of the starting material in an appropriate solvent, add the desired acylating agent (e.g., 3,4,5-trimethoxybenzoyl chloride) and a base (e.g., pyridine).

  • Conditions: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tetrahydroindazolylbenzamide Derivative (Anti-HIV Agent)

  • Starting Materials: A suitable oxazolone and a benzonitrile derivative.

  • Reaction: React the oxazolone with the benzonitrile derivative in the presence of a base.

  • Hydrolysis: Hydrolyze the resulting intermediate to yield the final benzamide product.

  • Purification: Purify the final compound using appropriate chromatographic techniques.

Biological Assay Protocols

Protocol 3: Tubulin Polymerization Inhibition Assay

  • Reagents: Tubulin, GTP, and the test compound.

  • Procedure: Mix tubulin with GTP in a suitable buffer. Add the test compound at various concentrations.

  • Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. The inhibition of tubulin polymerization is observed as a decrease in the rate of absorbance increase.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 4: Kinase Inhibition Assay (General)

  • Reagents: Recombinant kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, and the test compound.

  • Procedure: Pre-incubate the kinase with the test compound at various concentrations. Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Detection: After a set incubation time, quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Serotonin Reuptake Inhibition Assay

  • Cell Culture: Use cells expressing the human serotonin transporter (SERT), such as HEK293 cells.

  • Procedure: Pre-incubate the cells with the test compound at various concentrations. Add radiolabeled serotonin ([3H]5-HT) and incubate for a specific period.

  • Measurement: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits serotonin reuptake by 50% (IC50).

Protocol 6: Anti-HIV-1 Activity Assay (MTT-MT4 Assay)

  • Cell Culture: Use MT-4 cells, which are susceptible to HIV-1 infection.

  • Infection: Infect the MT-4 cells with HIV-1 in the presence of various concentrations of the test compound.

  • Incubation: Incubate the infected cells for a period that allows for viral replication and cytopathic effects to become apparent.

  • Cell Viability Measurement: Add MTT reagent to the cells. Living cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->VEGFR2 Inhibits Serotonin_Transporter_Mechanism cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_neuron Presynaptic Neuron Serotonin_out Serotonin SERT SERT Serotonin_out->SERT Binds Serotonin_in Serotonin SERT->Serotonin_in Transports SSRI This compound SSRI SSRI->SERT Blocks HIV1_Entry_Pathway cluster_virus HIV-1 Virion cluster_host_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 Attachment CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CCR5->Fusion Inhibitor This compound Attachment Inhibitor Inhibitor->gp120 Inhibits Attachment TDO_Pathway_Cancer cluster_tumor_cell Tumor Cell cluster_t_cell T-cell Tryptophan Tryptophan TDO TDO Tryptophan->TDO Metabolized by Kynurenine Kynurenine TDO->Kynurenine Produces T_cell_inactivation T-cell Inactivation & Apoptosis Kynurenine->T_cell_inactivation Induces TDO_Inhibitor This compound TDO Inhibitor TDO_Inhibitor->TDO Inhibits Immune_Evasion Tumor Immune Evasion T_cell_inactivation->Immune_Evasion Experimental_Workflow_IC50 start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add serial dilutions of This compound derivative plate_cells->add_compound incubate Incubate for specified time add_compound->incubate add_reagent Add viability reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure calculate Calculate % inhibition vs. concentration measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

References

Application Notes and Protocols for the Functionalization of 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-fluoroindole, a key building block in the development of novel pharmaceuticals and functional materials. The fluorinated indole scaffold offers unique physicochemical properties that can enhance biological activity and metabolic stability. This document outlines procedures for N-alkylation, regioselective C-H functionalization at various positions (C2, C3, and C7), and subsequent derivatization reactions, providing a versatile toolkit for the synthesis of diverse this compound derivatives.

N-Alkylation of this compound

Direct alkylation of the indole nitrogen is a fundamental transformation for modifying the properties of the indole core. This protocol describes a general method for the N-alkylation of this compound using a strong base and an alkyl halide.

Experimental Protocol:

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes. The desired alkyl halide (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data Summary:
EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF1295
2Ethyl BromideNaHDMF1692
3Benzyl BromideNaHDMF1888

Workflow for N-Alkylation:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Dissolve Dissolve This compound->Dissolve Anhydrous DMF Anhydrous DMF Anhydrous DMF->Dissolve Inert Atmosphere Inert Atmosphere Cool to 0C Cool to 0C Inert Atmosphere->Cool to 0C Dissolve->Cool to 0C Stir Add to Mixture Add to Mixture Cool to 0C->Add to Mixture NaH NaH NaH->Add to Mixture Portion-wise Alkyl Halide Alkyl Halide Add Alkyl Halide Add Alkyl Halide Alkyl Halide->Add Alkyl Halide Stir at 0C Stir at 0C Add to Mixture->Stir at 0C 30 min Stir at 0C->Add Alkyl Halide Dropwise Warm to RT Warm to RT Add Alkyl Halide->Warm to RT Stir 12-24h Quench with Water Quench with Water Warm to RT->Quench with Water Extract with EtOAc Extract with EtOAc Quench with Water->Extract with EtOAc Wash with Brine Wash with Brine Extract with EtOAc->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography N-Alkylated Product N-Alkylated Product Purify by Chromatography->N-Alkylated Product C7_Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification N-Piv-6-fluoroindole N-Piv-6-fluoroindole Mix Reagents Mix Reagents N-Piv-6-fluoroindole->Mix Reagents B2pin2 B2pin2 B2pin2->Mix Reagents Ir_Catalyst [Ir(OMe)COD]2 Ir_Catalyst->Mix Reagents dtbpy_Ligand dtbpy dtbpy_Ligand->Mix Reagents Anhydrous THF Anhydrous THF Anhydrous THF->Mix Reagents Heat to 80C Heat to 80C Mix Reagents->Heat to 80C Inert Atmosphere Stir for 16-24h Stir for 16-24h Heat to 80C->Stir for 16-24h Cool to RT Cool to RT Stir for 16-24h->Cool to RT Remove Solvent Remove Solvent Cool to RT->Remove Solvent Purify by Chromatography Purify by Chromatography Remove Solvent->Purify by Chromatography C7-Borylated Product C7-Borylated Product Purify by Chromatography->C7-Borylated Product C2_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification N-SEM-6-fluoroindole N-SEM-6-fluoroindole Mix Reagents Mix Reagents N-SEM-6-fluoroindole->Mix Reagents Aryl Bromide Aryl Bromide Aryl Bromide->Mix Reagents Pd_Catalyst Pd(OAc)2 Pd_Catalyst->Mix Reagents PPh3_Ligand PPh3 PPh3_Ligand->Mix Reagents Cs2CO3_Base Cs2CO3 Cs2CO3_Base->Mix Reagents Anhydrous Dioxane Anhydrous Dioxane Anhydrous Dioxane->Mix Reagents Degas and Heat to 100C Degas and Heat to 100C Mix Reagents->Degas and Heat to 100C Inert Atmosphere Stir for 12-18h Stir for 12-18h Degas and Heat to 100C->Stir for 12-18h Cool to RT Cool to RT Stir for 12-18h->Cool to RT Dilute with EtOAc Dilute with EtOAc Cool to RT->Dilute with EtOAc Filter through Celite Filter through Celite Dilute with EtOAc->Filter through Celite Concentrate Concentrate Filter through Celite->Concentrate Purify by Chromatography Purify by Chromatography Concentrate->Purify by Chromatography C2-Arylated Product C2-Arylated Product Purify by Chromatography->C2-Arylated Product Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Reaction cluster_workup Workup Anhydrous DMF Anhydrous DMF Add to DMF at 0C Add to DMF at 0C Anhydrous DMF->Add to DMF at 0C POCl3 POCl3 POCl3->Add to DMF at 0C Dropwise Stir at 0C for 30min Stir at 0C for 30min Add to DMF at 0C->Stir at 0C for 30min Inert Atmosphere Add this compound Solution Add this compound Solution Stir at 0C for 30min->Add this compound Solution Dropwise at 0C This compound in DMF This compound in DMF This compound in DMF->Add this compound Solution Stir at RT for 2-4h Stir at RT for 2-4h Add this compound Solution->Stir at RT for 2-4h Quench on Ice-Water Quench on Ice-Water Stir at RT for 2-4h->Quench on Ice-Water Neutralize with NaHCO3 Neutralize with NaHCO3 Quench on Ice-Water->Neutralize with NaHCO3 Collect Precipitate Collect Precipitate Neutralize with NaHCO3->Collect Precipitate Wash with Water Wash with Water Collect Precipitate->Wash with Water Dry Dry Wash with Water->Dry This compound-3-carboxaldehyde This compound-3-carboxaldehyde Dry->this compound-3-carboxaldehyde Suzuki_Coupling_Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X-L2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Borylated_Indole 7-Borylated-6-fluoroindole Borylated_Indole->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Indole Ar-Pd(II)-Indole-L2 Transmetalation->Ar-Pd(II)-Indole Reductive_Elimination Reductive Elimination Ar-Pd(II)-Indole->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Coupled_Product 7-Aryl-6-fluoroindole Reductive_Elimination->Coupled_Product

Application Notes and Protocols: 6-Fluoroindole in the Synthesis of Tryptophan Dioxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By degrading the essential amino acid tryptophan, TDO plays a critical role in maintaining immune homeostasis. However, in the context of cancer, overexpression of TDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which in turn suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells, thereby enabling the tumor to evade immune surveillance. This makes TDO a compelling therapeutic target for cancer immunotherapy.

The 6-fluoroindole scaffold has emerged as a privileged structure in the design of potent and selective TDO inhibitors. The fluorine substitution at the 6-position of the indole ring has been shown to enhance the inhibitory potency of these compounds. This document provides detailed application notes and protocols for the synthesis of key this compound-based TDO inhibitors and for the evaluation of their inhibitory activity through enzymatic and cellular assays.

Tryptophan Dioxygenase (TDO) Signaling Pathway

TDO-mediated degradation of tryptophan initiates the kynurenine pathway, leading to the production of various immunomodulatory metabolites. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites collectively contribute to an immunosuppressive tumor microenvironment.

TDO_Signaling_Pathway cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment cluster_TCell T Cell Tryptophan_ext Tryptophan (extracellular) Tryptophan_int Tryptophan (intracellular) Tryptophan_ext->Tryptophan_int Trp Transporter TDO TDO Kynurenine_int Kynurenine (intracellular) TDO->Kynurenine_int Kynurenine_ext Kynurenine (extracellular) Kynurenine_int->Kynurenine_ext Tryptophan_int->TDO AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine_ext->AhR binds Tryptophan_depletion Tryptophan Depletion GCN2 GCN2 Kinase Tryptophan_depletion->GCN2 activates Treg_Activation Treg Activation AhR->Treg_Activation TCell_Inhibition T Cell Inhibition/ Apoptosis GCN2->TCell_Inhibition Inhibitor This compound TDO Inhibitor Inhibitor->TDO inhibits

Caption: TDO signaling pathway and mechanism of inhibition.

Quantitative Data of this compound-Based TDO Inhibitors

The following table summarizes the inhibitory activities of key this compound-based TDO inhibitors.

CompoundStructureTDO Ki (nM)TDO IC50 (µM) (Enzymatic)TDO IC50 (µM) (Cellular)
680C91 (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole51[1]--
LM10 trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole5600-2.8

Experimental Protocols

Synthesis of this compound-Based TDO Inhibitors

The synthesis of this compound-based TDO inhibitors generally starts from this compound, which is first formylated to produce this compound-3-carboxaldehyde. This intermediate then undergoes further reactions to introduce the desired side chain at the 3-position.

Synthesis_Workflow Start This compound Intermediate This compound-3-carboxaldehyde Start->Intermediate Vilsmeier-Haack Formylation Product1 680C91 ((E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole) Intermediate->Product1 Wittig Reaction Product2 LM10 (trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole) Intermediate->Product2 Wittig-Horner Reaction & Tetrazole Formation

Caption: General synthetic workflow for this compound TDO inhibitors.

Protocol 1: Synthesis of this compound-3-carboxaldehyde

This protocol describes the Vilsmeier-Haack formylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound-3-carboxaldehyde as a solid.

Protocol 2: Synthesis of (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91)

This protocol describes a Wittig reaction to synthesize 680C91.

Materials:

  • This compound-3-carboxaldehyde

  • (3-Pyridylmethyl)triphenylphosphonium chloride hydrochloride

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add (3-pyridylmethyl)triphenylphosphonium chloride hydrochloride portion-wise.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Add a solution of this compound-3-carboxaldehyde in anhydrous THF dropwise to the ylide suspension at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole.

Protocol 3: Synthesis of trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole (LM10)

This protocol involves a Wittig-Horner reaction followed by tetrazole formation.

Step 3a: Synthesis of trans-3-(6-fluoro-1H-indol-3-yl)acrylonitrile

  • To a solution of this compound-3-carboxaldehyde and diethyl cyanomethylphosphonate in anhydrous THF, add sodium hydride portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the acrylonitrile intermediate.

Step 3b: Synthesis of trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole (LM10)

  • To a solution of the acrylonitrile intermediate in DMF, add sodium azide and triethylamine hydrochloride.

  • Heat the mixture at 120 °C for 12-16 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure LM10.

TDO Inhibition Assays

Protocol 4: Enzymatic TDO Inhibition Assay (Absorbance-Based)

This protocol is adapted from commercially available TDO inhibitor screening kits and measures the formation of N-formylkynurenine, which has a characteristic absorbance at 321 nm.

Enzymatic_Assay_Workflow A Prepare Reagents: TDO Enzyme, L-Tryptophan, Inhibitor, Assay Buffer B Add L-Tryptophan and Inhibitor to Plate A->B C Initiate Reaction with TDO Enzyme B->C D Incubate at Room Temperature C->D E Measure Absorbance at 321 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the enzymatic TDO inhibition assay.

Materials:

  • Recombinant human TDO2 enzyme

  • L-Tryptophan solution

  • TDO assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 321 nm

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute with TDO assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • In a 96-well plate, add the following to each well:

    • Blank: Assay buffer and L-Tryptophan.

    • Positive Control (No Inhibitor): Assay buffer, L-Tryptophan, and DMSO (vehicle control).

    • Test Wells: Assay buffer, L-Tryptophan, and diluted test compound.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding a pre-determined amount of TDO enzyme to all wells except the blank.

  • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Measure the absorbance of each well at 321 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 5: Cellular TDO Inhibition Assay (HPLC-Based)

This protocol measures the ability of inhibitors to block TDO activity in a cellular context by quantifying the production of kynurenine in the cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • TDO-expressing cell line (e.g., A172 glioblastoma cells or a stably transfected cell line)

  • Cell culture medium (e.g., DMEM) supplemented with L-tryptophan

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., 15 mM sodium acetate, pH 4.0, with 5% acetonitrile)

  • Kynurenine standard for calibration curve

Procedure:

  • Seed the TDO-expressing cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (final DMSO concentration ≤0.5%) for 24-48 hours. Include a vehicle control (DMSO only).

  • After the incubation period, collect the cell culture supernatant.

  • To deproteinize the samples, add an equal volume of 10% TCA to the supernatant, vortex, and incubate on ice for 10 minutes.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to HPLC vials for analysis.

  • Inject the samples onto the HPLC system.

  • Separate the metabolites using a C18 column with an isocratic mobile phase.

  • Detect kynurenine by its absorbance at 365 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Quantify the concentration of kynurenine in each sample by interpolating from the standard curve.

    • Calculate the percent inhibition of TDO activity for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

References

Application of 6-Fluoroindole in Antibacterial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The increasing prevalence of antibiotic resistance necessitates the exploration of novel scaffolds for the development of new antibacterial agents. 6-Fluoroindole has emerged as a promising starting point for the synthesis of potent antibacterial compounds. This document provides an overview of the application of this compound in the development of antibacterial agents, including a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating their mechanism of action and the general workflow for their development.

Introduction

Indole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial properties. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the compound's physicochemical properties and biological activity.[1] this compound serves as a key intermediate in the synthesis of various antibacterial agents, particularly those belonging to the fluoroquinolone class.[2][3][4] These synthetic compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5] This document details the application of this compound in the development of such agents, providing researchers with essential data and protocols.

Quantitative Data: Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for various this compound derivatives against a panel of bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative 2 Escherichia coli≤ 0.860
Staphylococcus aureus≤ 0.860
Derivative 3 Escherichia coli≤ 0.860
Staphylococcus aureus≤ 0.860
Derivative 4 Escherichia coli≤ 0.860
Staphylococcus aureus≤ 0.860
Derivative 5 Escherichia coli120 - 515
Staphylococcus aureus120 - 515
Derivative 6 Escherichia coli120 - 515
Staphylococcus aureus120 - 515
Derivative 7 Gram-positive bacteriaPoor activity
Gram-negative bacteriaPoor activity
Derivative 8 Gram-positive bacteriaPoor activity
Gram-negative bacteriaPoor activity
Derivative 9 Gram-positive bacteriaPoor activity
Gram-negative bacteriaPoor activity
Derivative 10 Gram-positive bacteriaPoor activity
Gram-negative bacteriaPoor activity
Derivative 11 Escherichia coli120 - 515
Staphylococcus aureus120 - 515

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of novel this compound derivatives involves the reaction of a this compound precursor with various reagents to introduce different functional groups, often at the C-7 position for quinolone derivatives.

Example Protocol: Synthesis of 7-substituted-6-fluoroquinolone derivatives

  • Starting Material: A common starting point is a 7-chloro-6-fluoroquinolone carboxylic acid.

  • Reaction: The starting material is reacted with a desired amine (e.g., an acetylated piperazine) in a suitable solvent such as dimethyl sulfoxide (DMSO) or pyridine.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to days.

  • Work-up: After the reaction is complete, the mixture is poured onto crushed ice. The resulting precipitate is filtered, washed, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 7-substituted-6-fluoroquinolone derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry, as well as elemental analysis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains is determined using standard methods such as the agar dilution method or broth microdilution method.

Protocol: Agar Disk Diffusion Method (Kirby-Bauer)

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared and uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

  • MIC Determination: To determine the MIC, a range of concentrations of the test compound are used. The MIC is the lowest concentration that results in a clear zone of inhibition.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the general mechanism of action for fluoroquinolone-type antibacterial agents derived from this compound and a typical experimental workflow for their development.

Caption: Mechanism of action of 6-fluoroquinolone derivatives.

G Start This compound Precursor Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Antibacterial Screening (e.g., Disk Diffusion) Purification->Screening MIC MIC Determination (Quantitative Assay) Screening->MIC SAR Structure-Activity Relationship (SAR) Studies MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Experimental workflow for antibacterial agent development.

Conclusion

This compound is a valuable scaffold in the design and synthesis of novel antibacterial agents. Derivatives, particularly those based on the fluoroquinolone core, have demonstrated significant activity against a range of pathogenic bacteria. The protocols and data presented here provide a foundation for researchers to further explore the potential of this compound in addressing the challenge of antimicrobial resistance. Future work may focus on optimizing the structure of these compounds to enhance their potency, broaden their spectrum of activity, and improve their safety profiles.

References

Application Notes and Protocols for 6-Fluoroindole in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-fluoroindole as a promising scaffold for the development of novel antifungal agents. The document details its antifungal activity, a plausible synthetic route, and standardized protocols for its evaluation.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents. Indole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a fluorine atom into the indole ring, as in this compound, can significantly enhance its biological efficacy, metabolic stability, and pharmacokinetic profile. Fluoroindoles have demonstrated potent antifungal activity, positioning them as attractive candidates for further investigation in antifungal drug discovery programs.

Antifungal Activity of Fluoroindoles

While specific data for this compound against a wide range of fungal pathogens is still emerging, studies on analogous fluoroindoles have shown significant antifungal potential. The presence of a fluorine atom on the indole ring is considered crucial for its anti-Botrytis activity.

Table 1: Antifungal Activity of Fluoroindole Analogs against Botrytis cinerea

CompoundMinimum Inhibitory Concentration (MIC) Range (mg/L)
4-Fluoroindole2-5
5-Fluoroindole2-5
7-Fluoroindole2-5

Data extrapolated from studies on various fluoroindoles against Botrytis cinerea.

Cytotoxicity Profile

The evaluation of cytotoxicity against mammalian cell lines is a critical step in the early stages of drug development to assess the potential for off-target effects.

Table 2: Cytotoxicity of a this compound Derivative against Human Cancer Cell Lines

Cell LineAssay TypeIC50 (µM)
HeLaCytotoxicity22.34
PC-3Cytotoxicity24.05
MDA-MB-231Cytotoxicity21.13
BxPC-3Cytotoxicity29.94

This data is for a derivative of this compound and serves as an indicator of the potential cytotoxic profile of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a versatile and efficient method for the preparation of indoles from o-nitrotoluenes. This protocol describes a plausible route for the synthesis of this compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Fluoro-2-nitrotoluene D Heat A->D B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Pyrrolidine C->D E Intermediate Enamine D->E Condensation F Intermediate Enamine I This compound F->I Reduction & Cyclization G Reducing Agent (e.g., Raney Nickel, Hydrazine) G->I H Solvent (e.g., Ethanol) H->I

Caption: Leimgruber-Batcho synthesis of this compound.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Enamine Formation:

    • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in a suitable solvent like DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in ethanol.

    • Carefully add Raney Nickel to the solution.

    • Add hydrazine hydrate dropwise to the reaction mixture at room temperature.

    • After the addition is complete, reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.

Experimental Workflow for Antifungal and Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Antifungal Assay (Broth Microdilution) cluster_2 Cytotoxicity Assay (MTT) A Prepare this compound Stock Solution B Prepare Fungal Inoculum (e.g., Candida albicans) C Prepare Mammalian Cell Culture (e.g., HeLa) D Serial Dilution of this compound in 96-well plate E Add Fungal Inoculum D->E F Incubate at 35°C for 24-48h E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Seed Mammalian Cells in 96-well plate I Add Serial Dilutions of This compound H->I J Incubate for 24-72h I->J K Add MTT Reagent J->K L Solubilize Formazan Crystals K->L M Measure Absorbance at 570 nm L->M N Calculate IC50 M->N G A This compound B Binds to β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest D->E F Impaired Hyphal Growth D->F G Apoptosis / Cell Death E->G F->G

Application Notes and Protocols: Utilizing 6-Fluoroindole for Studying Protein-Protein Interactions with ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has become an invaluable tool for characterizing protein-protein interactions (PPIs) and for the discovery of small molecule modulators. The unique properties of the ¹⁹F nucleus, such as its 100% natural abundance, high sensitivity (83% of ¹H), and a wide chemical shift range, make it an exceptional probe for monitoring molecular events.[1][2] Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers background-free spectra, allowing for the unambiguous detection of signals from a labeled protein.[1][2]

The incorporation of 6-fluorotryptophan (6-F-Trp), biosynthetically derived from 6-fluoroindole, into a protein of interest provides a sensitive reporter for changes in the local chemical environment. Aromatic residues like tryptophan are frequently found at protein-protein interfaces, making 6-F-Trp an ideal probe for studying these interactions.[1] Upon binding of a partner protein or a small molecule ligand, changes in the ¹⁹F chemical shift, line width, and signal intensity can be observed and quantified to determine binding affinities and kinetics.

These application notes provide detailed protocols for the biosynthetic incorporation of 6-F-Trp into proteins using this compound and for the subsequent analysis of protein-protein interactions using ¹⁹F NMR.

Key Advantages of Using this compound in ¹⁹F NMR Studies

  • High Sensitivity and Resolution: The large chemical shift dispersion of ¹⁹F allows for the resolution of individual fluorine signals, even in large proteins, enabling site-specific analysis of interactions.

  • Background-Free Spectra: The absence of endogenous fluorine in biological systems ensures that the observed signals originate solely from the labeled protein.

  • Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom on the indole ring of tryptophan is a relatively small modification that generally does not significantly perturb the protein's structure or function.

  • Quantitative Analysis: ¹⁹F NMR allows for the accurate determination of binding affinities (Kd) and, in some cases, kinetic parameters (kon and koff) of protein-protein interactions.

  • Versatility: The technique is applicable to a wide range of protein systems and can be used for fragment-based screening, hit validation, and detailed mechanistic studies.

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Proteins with 6-Fluorotryptophan using this compound

This protocol describes the expression of a 6-F-Trp labeled protein in E. coli. The method utilizes a minimal media to control the nutrient composition and facilitate the efficient incorporation of the fluorinated analog.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal media.

  • Glucose (or other carbon source).

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Main Culture: The following day, inoculate 1 L of M9 minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Addition of this compound: Add this compound to the culture to a final concentration of 25-60 mg/L. Note that the optimal concentration may need to be determined empirically for each protein, as high concentrations can sometimes be toxic to the cells.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Purification: Purify the 6-F-Trp labeled protein using the established protocol for the unlabeled protein. The incorporation of the fluoro-tryptophan can be confirmed by mass spectrometry.

cluster_day1 Day 1: Culture Inoculation cluster_day2 Day 2: Protein Expression cluster_day3 Day 3: Harvesting and Purification inoculate_lb Inoculate 50 mL LB Medium overnight_growth Grow overnight at 37°C inoculate_lb->overnight_growth inoculate_m9 Inoculate 1 L M9 Minimal Media grow_m9 Grow at 37°C to OD600 0.6-0.8 inoculate_m9->grow_m9 add_6fi Add this compound (25-60 mg/L) grow_m9->add_6fi induce_iptg Induce with IPTG (0.5-1 mM) add_6fi->induce_iptg express_protein Incubate at 18-25°C for 16-20h induce_iptg->express_protein harvest Harvest cells by centrifugation purify Purify 6-F-Trp labeled protein harvest->purify

Caption: Workflow for biosynthetic labeling of proteins with 6-F-Trp.

Protocol 2: ¹⁹F NMR Titration for Protein-Protein Interaction Analysis

This protocol outlines the steps for a typical ¹⁹F NMR titration experiment to determine the binding affinity of a protein-protein interaction.

Materials:

  • Purified 6-F-Trp labeled protein ("Protein A").

  • Purified unlabeled binding partner ("Protein B").

  • NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).

  • NMR tubes.

Procedure:

  • Sample Preparation: Prepare a sample of the 6-F-Trp labeled Protein A at a suitable concentration for ¹⁹F NMR (typically 25-100 µM) in the NMR buffer.

  • Acquire Reference Spectrum: Record a 1D ¹⁹F NMR spectrum of Protein A alone. This will serve as the reference (0 equivalent of Protein B).

  • Titration: Prepare a concentrated stock solution of the unlabeled Protein B in the same NMR buffer. Add small aliquots of the Protein B stock solution to the NMR tube containing Protein A.

  • Data Acquisition: After each addition of Protein B, gently mix the sample and allow it to equilibrate. Record a 1D ¹⁹F NMR spectrum.

  • Data Processing and Analysis: Process the NMR spectra (Fourier transformation, phasing, and baseline correction). Monitor the changes in the chemical shift (Δδ) of the 6-F-Trp resonances as a function of the molar ratio of Protein B to Protein A.

  • Kd Determination: Plot the chemical shift perturbation (Δδ) against the concentration of Protein B. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_A Prepare 6-F-Trp Protein A sample (25-100 µM) ref_spec Acquire 1D 19F NMR spectrum of Protein A alone prep_A->ref_spec prep_B Prepare concentrated stock of unlabeled Protein B titrate Add aliquots of Protein B to Protein A ref_spec->titrate acquire_spec Acquire 1D 19F NMR spectrum after each addition titrate->acquire_spec Repeat for multiple concentrations acquire_spec->titrate process_data Process NMR spectra plot_csp Plot chemical shift perturbation vs. [Protein B] process_data->plot_csp fit_data Fit binding isotherm to determine Kd plot_csp->fit_data

Caption: Workflow for a ¹⁹F NMR titration experiment.

Data Presentation

The quantitative data obtained from ¹⁹F NMR titration experiments can be summarized in a table for easy comparison.

Interacting ProteinsLabeled ProteinUnlabeled PartnerKd (µM)Reference
hPDI b'x and Δ-somatostatin5-F-Trp-b'xΔ-somatostatin23 ± 4
SH3 Domain and PepS25-F-Trp-SH3PepS2150

Application in a Signaling Pathway Context

¹⁹F NMR using this compound-labeled proteins can be a powerful tool to dissect molecular interactions within a signaling pathway. For instance, consider a simplified kinase signaling cascade where a scaffold protein facilitates the interaction between a kinase and its substrate.

cluster_pathway Simplified Kinase Signaling Pathway Scaffold Scaffold Protein (6-F-Trp labeled) Kinase Kinase Scaffold->Kinase Interaction 1 (Kd1) Substrate Substrate Scaffold->Substrate Interaction 2 (Kd2) Inhibitor Inhibitor Inhibitor->Scaffold Disrupts Interaction 1

Caption: Probing a signaling pathway with ¹⁹F NMR.

In this hypothetical scenario, the scaffold protein can be labeled with 6-F-Trp. ¹⁹F NMR can then be used to:

  • Quantify the binding affinity (Kd1) between the scaffold protein and the kinase.

  • Measure the binding affinity (Kd2) between the scaffold protein and the substrate.

  • Screen for inhibitors that disrupt the scaffold-kinase interaction by monitoring the displacement of the kinase from the labeled scaffold protein, as evidenced by changes in the ¹⁹F NMR spectrum.

This approach allows for a detailed, quantitative understanding of the protein-protein interactions that govern the signaling cascade and provides a direct method for identifying and characterizing potential therapeutic agents.

References

Application Notes and Protocols: 6-Fluoroindole as a Versatile Reactant for the Synthesis of Novel SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action. The chemical synthesis of these agents is a critical aspect of their development and production. While various aromatic moieties have been explored in the structure of SGLT2 inhibitors, indole-based derivatives present a promising avenue for novel drug candidates. This document outlines the application of 6-fluoroindole as a key reactant in the prospective synthesis of potent and selective SGLT2 inhibitors. Detailed experimental protocols for a proposed synthetic pathway, along with structured data presentation and pathway visualizations, are provided to guide researchers in this innovative area of drug discovery.

Introduction

SGLT2, predominantly expressed in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels. The therapeutic potential of SGLT2 inhibitors extends beyond glycemic control, with demonstrated benefits in cardiovascular and renal outcomes.

The core structure of most approved SGLT2 inhibitors features a C-aryl glucoside. However, the exploration of N-glucosyl indole derivatives has opened new possibilities for structural diversity and potentially improved pharmacological profiles.[1] The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate the physicochemical properties of the resulting molecule, including its metabolic stability, lipophilicity, and binding affinity to the target protein. This document details a proposed synthetic route and experimental protocols for the synthesis of a novel SGLT2 inhibitor using this compound as a starting material.

Proposed Synthetic Pathway

The synthesis of a this compound-based N-glucosyl SGLT2 inhibitor can be envisioned through a multi-step process, beginning with the N-alkylation of this compound, followed by glycosylation and subsequent deprotection.

A This compound C Intermediate 1 (6-Fluoro-1-(4-methoxybenzyl)indole) A->C N-Alkylation NaH, DMF B 1-(Bromomethyl)-4-methoxybenzene B->C E Intermediate 2 (N-Glycosylated Indole Derivative) C->E Glycosylation AgOTf, CH2Cl2 D 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide D->E F Final Product (this compound-based SGLT2 Inhibitor) E->F Zemplén Deacetylation NaOMe, MeOH G Deprotection F->G Further processing/purification

Caption: Proposed synthetic workflow for a this compound-based SGLT2 inhibitor.

Experimental Protocols

Synthesis of 6-Fluoro-1-(4-methoxybenzyl)-1H-indole (Intermediate 1)

Objective: To synthesize the N-benzylated this compound intermediate.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-(Bromomethyl)-4-methoxybenzene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1-(bromomethyl)-4-methoxybenzene (1.1 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford 6-fluoro-1-(4-methoxybenzyl)-1H-indole.

Synthesis of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(6-fluoro-1-(4-methoxybenzyl)-1H-indol-3-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Intermediate 2)

Objective: To perform N-glycosylation of the indole intermediate.

Materials:

  • 6-Fluoro-1-(4-methoxybenzyl)-1H-indole (Intermediate 1)

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq) in anhydrous CH2Cl2 under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add silver trifluoromethanesulfonate (1.5 eq) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours in the dark.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to yield the N-glycosylated product.

Synthesis of (2S,3R,4R,5S,6R)-2-(6-Fluoro-1-(4-methoxybenzyl)-1H-indol-3-yl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Final Product)

Objective: To deprotect the acetylated N-glycosyl indole to yield the final SGLT2 inhibitor.

Materials:

  • Intermediate 2

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (catalytic amount)

  • Amberlite IR-120 resin (H+ form)

  • Ethyl acetate

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deacetylation process by TLC.

  • Once the reaction is complete, neutralize the mixture with Amberlite IR-120 resin.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography to obtain the final pure compound.

Data Presentation

The following tables summarize expected data for the synthesized compounds. Actual results may vary based on experimental conditions.

Table 1: Physicochemical Properties of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Intermediate 1 C16H14FNO255.29Off-white solid75-78
Intermediate 2 C30H32FNO10589.57White foam110-115
Final Product C22H24FNO6417.43White solid155-160

Table 2: Spectroscopic Data Summary

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spec (m/z)
Intermediate 1 7.5-6.8 (m, 8H), 5.2 (s, 2H), 3.8 (s, 3H)159.0, 137.5, 129.0, 128.5, 122.0, 114.2, 110.0, 105.0, 55.4, 49.8[M+H]+ 256.1
Intermediate 2 7.4-6.7 (m, 8H), 5.8-5.0 (m, 6H), 4.2-3.8 (m, 4H), 3.7 (s, 3H), 2.1-1.9 (m, 12H)160.0, 138.0, 130.0, 129.0, 123.0, 115.0, 111.0, 106.0, 85.0, 72.0, 71.0, 68.0, 62.0, 55.5, 50.0, 20.8, 20.6[M+Na]+ 612.5
Final Product 7.5-6.8 (m, 8H), 5.3 (d, 1H), 4.0-3.4 (m, 6H), 3.8 (s, 3H)160.2, 138.5, 130.5, 129.5, 123.5, 115.5, 111.5, 106.5, 87.0, 78.0, 77.0, 70.0, 61.0, 55.6, 50.2[M+H]+ 418.4

Mechanism of Action: SGLT2 Inhibition

The synthesized this compound-based compound is designed to act as a competitive inhibitor of SGLT2 in the renal proximal tubule. By binding to the transporter, it blocks the reabsorption of glucose, leading to its excretion in the urine.

cluster_0 Proximal Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream SGLT2 SGLT2 Transporter GLUT2 GLUT2 Transporter Glucose_Blood Glucose GLUT2->Glucose_Blood Transport Glucose_Na Glucose + Na+ Glucose_Na->SGLT2 Reabsorption Inhibitor This compound SGLT2 Inhibitor Inhibitor->SGLT2 Inhibition

Caption: Signaling pathway of SGLT2 inhibition in the renal proximal tubule.

Conclusion

The use of this compound as a reactant provides a strategic entry point for the synthesis of novel N-glucosyl indole-based SGLT2 inhibitors. The proposed synthetic route is based on established chemical transformations and offers a viable pathway to these promising compounds. The detailed protocols and structured data provided herein serve as a comprehensive guide for researchers aiming to explore this chemical space. Further optimization of reaction conditions and in-depth biological evaluation will be crucial in advancing these novel SGLT2 inhibitors towards clinical development.

References

Application Notes and Protocols for the Employment of Fluorinated Indole Scaffolds in the Synthesis of HIV-1 Attachment Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorinated indole derivatives, specifically focusing on the well-documented 6-azaindole scaffold, in the development of potent HIV-1 attachment inhibitors. While the direct application of 6-fluoroindole in this specific class of inhibitors is not extensively reported in the literature, the methodologies and principles outlined below for the analogous 6-azaindole core, a key component of the clinical candidate Fostemsavir (BMS-663068), serve as a valuable blueprint for the design and synthesis of novel this compound-based analogs.

Introduction

HIV-1 attachment inhibitors are a class of antiretroviral drugs that prevent the virus from binding to the host cell's CD4 receptor, the initial step in the viral entry process. A significant advancement in this area has been the development of small molecules containing an indole or azaindole core. These compounds bind to the viral envelope glycoprotein gp120, inducing conformational changes that prevent its interaction with the CD4 receptor.[1] The prodrug Fostemsavir (BMS-663068), which is converted in vivo to the active compound Temsavir (BMS-626529), features a 6-azaindole core and has demonstrated significant clinical efficacy.[1] The synthetic strategies and structure-activity relationship (SAR) data established for this class of compounds provide a strong foundation for exploring bioisosteric replacements, such as the this compound scaffold, to potentially modulate antiviral potency, pharmacokinetic properties, and resistance profiles.

Mechanism of Action: Targeting HIV-1 gp120

The primary target of these indole-based inhibitors is the HIV-1 envelope glycoprotein gp120. By binding to a pocket within gp120, these small molecules lock the protein in a conformation that is incompatible with CD4 binding. This allosteric inhibition effectively blocks the first step of viral entry into the host T-cell, thereby preventing infection.

HIV_Attachment_Inhibition HIV-1 Virus HIV-1 Virus gp120 gp120 HIV-1 Virus->gp120 expresses Host T-Cell Host T-Cell CD4 Receptor CD4 Receptor Host T-Cell->CD4 Receptor presents gp120->CD4 Receptor binds to gp120->CD4 Receptor binding blocked Indole-based Inhibitor Indole-based Inhibitor Indole-based Inhibitor->gp120 binds to and induces conformational change

Figure 1: Mechanism of HIV-1 attachment inhibition by indole-based compounds.

Quantitative Data: Potency of Azaindole-Based HIV-1 Attachment Inhibitors

The following table summarizes the in vitro antiviral activity of key 6-azaindole-based HIV-1 attachment inhibitors against various HIV-1 strains. This data highlights the potent activity of this class of compounds and provides a benchmark for the evaluation of novel this compound analogs.

CompoundVirus StrainEC50 (nM)
BMS-626529 (Temsavir) HIV-1 LAI0.7 ± 0.4
HIV-1 BaL0.6
HIV-1 MN0.3
BMS-488043 HIV-1 LAI4.1 ± 1.8

Data compiled from publicly available research.

Experimental Protocols

The synthesis of potent indole-based HIV-1 attachment inhibitors typically involves a multi-step sequence. The following protocols are based on the reported synthesis of BMS-663068 and can be adapted for a this compound core.

General Synthetic Workflow

The overall strategy involves the construction of a functionalized indole or azaindole core, followed by the introduction of a glyoxamide side chain at the C3 position and a key heteroaryl substituent at the C7 position.

Synthetic_Workflow A Starting Material (e.g., this compound or functionalized pyrrole) B Construction of Indole/Azaindole Core A->B C C3-Functionalization (Friedel-Crafts Acylation) B->C D C7-Functionalization (e.g., Halogenation) C->D E C7-Heteroarylation (Ullmann-Goldberg-Buchwald Coupling) D->E F Side Chain Elaboration (Amide Coupling) E->F G Final Product F->G

Figure 2: General synthetic workflow for indole-based HIV-1 attachment inhibitors.

Protocol 1: Friedel-Crafts Acylation at the C3 Position of this compound

This protocol describes the introduction of the glyoxamide precursor at the C3 position of the indole ring.

Materials:

  • This compound

  • Oxalyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Piperazine derivative (e.g., 1-benzoylpiperazine)

  • Triethylamine (TEA)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equivalents) to the solution.

  • After stirring for 30 minutes, add AlCl₃ (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-oxo-2-chloroacetyl)-6-fluoroindole.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • Add the desired piperazine derivative (1 equivalent) followed by the slow addition of TEA (1.5 equivalents).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography (silica gel, appropriate eluent system) to obtain the desired indole-3-glyoxamide.

Protocol 2: C7-Functionalization via Ullmann-Goldberg-Buchwald Coupling

This protocol outlines the crucial step of introducing a heteroaryl moiety at the C7 position, a key determinant of antiviral potency. This example assumes a pre-functionalized C7-bromo-6-fluoroindole.

Materials:

  • C7-Bromo-6-fluoroindole-3-glyoxamide derivative (from Protocol 1, adapted)

  • Triazole (or other desired heteroaryl)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel, add the C7-bromo-6-fluoroindole derivative (1 equivalent), the triazole (1.5 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, appropriate eluent system) to afford the C7-heteroaryl-substituted product.

Logical Relationship of Synthetic Steps

The synthesis is a sequential process where the functionalization of one position enables the next transformation.

Logical_Synthesis_Steps Start This compound Core Step1 C3-Acylation (Introduces handle for side chain) Start->Step1 Step2 C7-Halogenation (Activates C7 for coupling) Step1->Step2 Step3 C7-Coupling (Installs key pharmacophore) Step2->Step3 Step4 Amide Formation (Completes side chain) Step3->Step4 End Potent HIV-1 Attachment Inhibitor Step4->End

Figure 3: Logical progression of the synthesis of indole-based HIV-1 inhibitors.

Conclusion and Future Directions

The synthetic methodologies developed for 6-azaindole-based HIV-1 attachment inhibitors provide a robust framework for the synthesis of novel this compound analogs. The protocols detailed above for C3-glyoxamide formation and C7-heteroarylation are key transformations that can likely be translated to a this compound scaffold. Future research should focus on the synthesis and in vitro evaluation of these this compound-containing compounds to determine the impact of this substitution on antiviral potency, selectivity, and resistance profile. Such studies will be crucial in expanding the chemical space of this important class of antiretroviral agents and potentially leading to the discovery of new clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-fluoroindole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound using two prevalent methods: the Leimgruber-Batcho synthesis and the Fischer indole synthesis.

Leimgruber-Batcho Synthesis Troubleshooting

Q1: Why is the yield of my enamine intermediate (from 4-fluoro-2-nitrotoluene) consistently low?

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: The condensation reaction to form the enamine is temperature-sensitive. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat can cause decomposition of the starting material or product. It is recommended to maintain a steady temperature, often around 110°C, when using conventional heating.[1] Microwave-assisted synthesis can significantly reduce reaction times and may require temperature optimization.[1][2]

  • Impure Starting Materials: Ensure the 4-fluoro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) are of high purity. Impurities can interfere with the reaction.

  • Inefficient Condensation: The reaction often requires prolonged heating (e.g., overnight) under conventional conditions.[2] Consider using microwave heating to potentially improve yields and reduce reaction times.[2] The use of a Lewis acid catalyst, such as CuI or Yb(OTf)₃, has been shown to enhance microwave-assisted Leimgruber-Batcho reactions.

Q2: I'm experiencing a low yield during the reductive cyclization of the enamine to this compound. What are the likely causes and solutions?

Possible Causes & Solutions:

  • Choice of Reducing Agent: The effectiveness of the reducing agent is critical. Common choices include Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), sodium hydrosulfite, or iron in acetic acid. The optimal choice depends on the specific substrate and desired reaction conditions. For industrial-scale synthesis, iron powder in acetic acid is often employed.

  • Catalyst Activity: If using a catalytic method like Pd/C or Raney nickel, ensure the catalyst is fresh and active. Deactivated catalysts will result in incomplete reduction.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Reaction times can vary significantly based on the chosen reducing agent and temperature.

  • Side Reactions: Over-reduction or other side reactions can consume the product. Optimizing the reaction time and temperature can help minimize these.

Fischer Indole Synthesis Troubleshooting

Q1: My Fischer indole synthesis of this compound from 4-fluorophenylhydrazine is failing or giving a very low yield. What should I check?

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are crucial. If a weak acid like acetic acid is ineffective, consider a stronger Brønsted acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride). Conversely, if degradation is observed, a milder acid may be necessary.

  • Purity of Phenylhydrazone: Ensure the 4-fluorophenylhydrazone intermediate is pure. Impurities can significantly inhibit the cyclization step. It is often beneficial to isolate and purify the hydrazone before proceeding.

  • Suboptimal Temperature: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures can lead to decomposition of the starting materials or the indole product. A systematic study of the reaction temperature is recommended to find the optimal balance.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. While the reaction is often carried out in the acid itself (e.g., polyphosphoric acid) or a high-boiling solvent, the solvent's properties can affect the solubility of intermediates and the reaction pathway.

Q2: I am observing the formation of multiple products in my Fischer indole synthesis. How can I improve the selectivity for this compound?

Possible Causes & Solutions:

  • Regioisomer Formation: If using an unsymmetrical ketone as a starting material, the formation of two different regioisomers is possible. The regioselectivity can be influenced by the choice of acid catalyst.

  • Side Reactions: Under harsh acidic conditions, side reactions such as N-N bond cleavage can occur, leading to byproducts. Using a milder Lewis acid catalyst (e.g., ZnCl₂) and lowering the reaction temperature may suppress these side reactions.

  • Degradation of Product: Indoles can be sensitive to strong acids and high temperatures. Minimizing the reaction time and ensuring rapid work-up once the reaction is complete can help prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound? A1: The most common and versatile methods for synthesizing substituted indoles, including this compound, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often preferred for its high yields and mild conditions, starting from commercially available ortho-nitrotoluenes.

Q2: What are some common side products to be aware of during the Leimgruber-Batcho synthesis? A2: A potential side reaction during the catalytic hydrogenation (reductive cyclization) step is the reduction of the enamine double bond, which can lead to 2-aminophenylethylamine derivatives. However, these byproducts are basic and can typically be separated from the neutral indole product during work-up.

Q3: How can I purify crude this compound? A3: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve an Rf value of approximately 0.2-0.3 for the this compound on a TLC plate. Recrystallization from a suitable solvent can also be an effective purification method for solid products.

Q4: What are the key safety precautions to take when synthesizing this compound? A4: Many of the reagents used in indole synthesis are hazardous. For example, hydrazine (used with Raney nickel) is highly toxic and corrosive. Strong acids and flammable solvents are also commonly used. Always consult the Safety Data Sheet (SDS) for all chemicals, work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Cyclization Step in Leimgruber-Batcho Indole Synthesis (Illustrative)

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Raney Ni / HydrazineEthanolReflux2-475-90Hydrazine is highly toxic.
10% Pd/C / H₂ (50 psi)Ethyl Acetate25-504-880-95Requires hydrogenation equipment.
Iron / Acetic AcidAcetic Acid80-1002-670-85Cost-effective for large scale.
SnCl₂·2H₂OEthanolReflux3-665-80Stoichiometric amounts of tin salts are produced as waste.
Sodium HydrosulfiteAqueous MethanolReflux4-860-75Milder conditions, but can sometimes give lower yields.

Table 2: Effect of Acid Catalyst on Fischer Indole Synthesis of a Substituted Indole (Illustrative)

Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acetic Acid- (Solvent)Acetic Acid1001240-60
p-Toluenesulfonic Acid10-20Toluene1104-860-75
Sulfuric Acid (conc.)5-10 dropsEthanol802-465-80
Zinc Chloride (ZnCl₂)100-200None (neat)150-1801-370-85
Polyphosphoric Acid (PPA)- (Solvent/Catalyst)PPA100-1400.5-275-90
Boron Trifluoride Etherate100Dichloromethane256-1255-70

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (Enamine Intermediate)

  • To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

  • Heat the reaction mixture to 110°C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine, which can be used directly in the next step or purified by column chromatography.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent. For example, add 10% Pd/C (5-10 mol%) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Fischer Indole Synthesis of this compound

Step 1: Synthesis of 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add the desired ketone or aldehyde (e.g., acetone, 1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 3-5 drops).

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate out of the solution.

  • Isolate the solid hydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

  • To the purified 4-fluorophenylhydrazone (1 equivalent), add an excess of an acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (2 equivalents).

  • Heat the mixture to 120-160°C (temperature depends on the catalyst) with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and a neutralizing base (e.g., aqueous sodium bicarbonate or ammonia solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Leimgruber_Batcho_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product cluster_purification Purification start1 4-Fluoro-2-nitrotoluene step1 Condensation (DMF, 110°C) start1->step1 start2 DMF-DMA start2->step1 intermediate (E)-1-(Dimethylamino)-2- (4-fluoro-2-nitrophenyl)ethene step1->intermediate step2 Reduction (e.g., Pd/C, H₂) intermediate->step2 product This compound step2->product purification Column Chromatography product->purification

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Fischer_Indole_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_product Final Product cluster_purification Purification start1 4-Fluorophenylhydrazine step1 Condensation (Acid catalyst, e.g., AcOH) start1->step1 start2 Aldehyde or Ketone start2->step1 intermediate 4-Fluorophenylhydrazone step1->intermediate step2 Acid-catalyzed rearrangement (e.g., PPA, ZnCl₂) intermediate->step2 product This compound step2->product purification Column Chromatography product->purification

Caption: Fischer indole synthesis workflow for this compound.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_reagents Confirm Reagent/Catalyst Activity start->check_reagents opt_catalyst Optimize Catalyst/ Reducing Agent check_purity->opt_catalyst opt_temp Systematically Vary Temperature check_conditions->opt_temp check_reagents->opt_catalyst analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) opt_catalyst->analyze_byproducts opt_temp->analyze_byproducts opt_solvent Screen Different Solvents opt_solvent->analyze_byproducts sol_side_reactions Modify conditions to minimize side reactions analyze_byproducts->sol_side_reactions sol_purification Improve purification method analyze_byproducts->sol_purification sol_route Consider alternative synthetic route analyze_byproducts->sol_route

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 6-Fluoroindole Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 6-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields in my this compound derivatization reactions?

A1: Low yields can stem from several factors related to the inherent properties of this compound and the specific reaction conditions:

  • Electronic Effects: The fluorine atom at the 6-position is electron-withdrawing, which can decrease the nucleophilicity of the indole nitrogen and the overall electron density of the indole ring. This deactivation can slow down or hinder reactions that rely on the nucleophilic character of the indole, such as N-alkylation or electrophilic substitution.

  • Steric Hindrance: While the 6-position is not adjacent to the reactive sites (N1, C2, C3), bulky reagents or catalysts may still face steric challenges, leading to incomplete reactions.

  • Inappropriate Reaction Conditions: Parameters such as base, solvent, temperature, and reaction time are critical. For instance, in N-alkylation, a strong base like sodium hydride (NaH) is often necessary to deprotonate the indole nitrogen effectively.

  • Substrate Purity: The purity of the starting this compound and other reagents is crucial. Impurities can interfere with the reaction or poison the catalyst in cross-coupling reactions.

  • Protecting Group Issues: If a protecting group is used, incomplete protection or deprotection can lead to a mixture of products and lower the yield of the desired compound.

Q2: What is the best way to protect the nitrogen of this compound?

A2: The choice of protecting group for the indole nitrogen is critical and depends on the subsequent reaction conditions. Here are some common options:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group that can be introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). For sensitive substrates, milder deprotection methods, such as using NaOMe in methanol, can be employed.[1]

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM): SEM-Cl is used for protection. This group is stable to a variety of conditions and can be removed with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[1][2]

  • Sulfonyl Groups (e.g., Tosyl, Mesitylenesulfonyl): These groups are robust and can be introduced using the corresponding sulfonyl chlorides. However, their removal often requires harsh conditions, such as strong bases or reducing agents.

Q3: I am having trouble with the regioselectivity of my C-H functionalization reaction. How can I control it?

A3: Controlling regioselectivity in C-H functionalization of indoles is a common challenge. The inherent reactivity of the indole ring favors substitution at the C3 position. To target other positions, such as C2 or positions on the benzene ring, a directing group strategy is often necessary. A directing group is a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond, ensuring high regioselectivity.

Troubleshooting Guides

N-Alkylation
Problem Possible Cause Solution
Low to no conversion Insufficient deprotonation of the indole nitrogen.Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base.
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). Increasing the reaction temperature may also help, but monitor for potential side reactions.
Formation of O-alkylated byproducts While less common for indoles compared to other heterocycles, certain conditions can favor O-alkylation.This is a rare issue for indoles but can be influenced by the counter-ion and solvent. Ensure complete deprotonation to the N-anion.
Multiple alkylations Use of excess alkylating agent or a highly reactive substrate.Use a stoichiometric amount of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help control the reaction.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Problem Possible Cause Solution
Low yield or no reaction Catalyst deactivation or poisoning.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. Impurities in the starting materials can poison the catalyst.
Poor choice of ligand or base.Screen different phosphine ligands and bases. The choice of base is crucial in the Suzuki reaction for the transmetalation step.
Formation of homocoupling byproducts This is a common side reaction in cross-coupling chemistry.Optimize the stoichiometry of the reactants. Slow addition of one of the coupling partners can minimize its homocoupling.
Protodeboronation of boronic acid (Suzuki) The boronic acid is sensitive to the reaction conditions.Use the pinacol ester of the boronic acid, which is generally more stable. Careful selection of the base and solvent is also critical.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is adapted from a similar procedure for 6-bromoindole.[1]

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous THF or DMF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Yield Data for N-Alkylation of Indoles:

Indole DerivativeAlkylating AgentBaseSolventYield
6-BromoindoleIodomethaneNaHTHFHigh (not specified)[1]
IndoleVariousZn-ProPhenolVariousup to 86%
Protocol 2: Mannich Reaction of this compound

This protocol is based on a reported high-yield synthesis.

  • Preparation: To a solution of this compound (1.0 equiv) in acetic acid, add 40% aqueous dimethylamine (1.75 equiv) at 0 °C.

  • Aldehyde Addition: To this cooled solution, add 37% aqueous formaldehyde (1.25 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2.5 hours.

  • Basification: Cool the mixture in an ice-water bath and basify to pH 10 with 3 M NaOH.

  • Extraction: Extract the mixture with ethyl acetate.

  • Drying and Concentration: Dry the combined organic phases and concentrate under reduced pressure to obtain the product.

Yield Data for Mannich Reaction:

SubstrateReagentsSolventYield
This compoundDimethylamine, FormaldehydeAcetic Acid92%

Visualization

Experimental Workflow: N-Alkylation of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with this compound add_solvent Add Anhydrous THF/DMF start->add_solvent inert_atm Establish Inert Atmosphere (Ar/N2) add_solvent->inert_atm deprotonation Deprotonate with NaH at 0°C inert_atm->deprotonation alkylation Add Alkylating Agent at 0°C deprotonation->alkylation stir Stir at Room Temperature alkylation->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Isolated N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway: GSK1016790A and TRPV4 Activation

GSK1016790A is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel. While the exact structure of GSK1016790A is complex and not directly a simple this compound derivative, its development highlights the importance of fluorinated indole-like structures in medicinal chemistry. Activation of TRPV4 by GSK1016790A initiates a signaling cascade involving an influx of Ca²⁺, which in turn modulates various cellular processes.

signaling_pathway GSK GSK1016790A (TRPV4 Agonist) TRPV4 TRPV4 Channel GSK->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens PLC PLC Activation Ca_influx->PLC PKC PKC Activation Ca_influx->PKC PI3K PI3K Activation Ca_influx->PI3K PLC->PKC via DAG Cellular_Response Cellular Response (e.g., Ion Flux, Endocytosis) PKC->Cellular_Response PI3K->Cellular_Response

References

Technical Support Center: Purification of 6-Fluoroindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-fluoroindole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The most common and effective purification techniques for this compound and its derivatives are column chromatography, recrystallization, and in some cases, vacuum sublimation. The choice of method depends on the nature of the impurities, the scale of the purification, and the physical properties of the compound.

Q2: My purified this compound is colored, often pink or brown. What causes this and how can I fix it?

A2: Indoles, including this compound, are susceptible to oxidation and degradation, which can lead to the formation of colored impurities. Exposure to air, light, and residual acid from the synthesis can accelerate this process. To decolorize the product, you can treat a solution of the crude material with activated charcoal before a final purification step like recrystallization. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent discoloration.

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound is an irritant. It is important to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities on a silica gel column.

  • Possible Cause: The solvent system (eluent) is not optimal.

  • Solution:

    • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with different solvent systems to find the optimal eluent. A good solvent system will give your desired compound an Rf value of approximately 0.2-0.3.

    • Adjust Polarity: If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane). If the spots are too low (low Rf), increase the polarity of the eluent.

    • Solvent System Suggestions: A common starting point for the chromatography of indole derivatives is a mixture of hexane and ethyl acetate.

Issue: Streaking of the compound on the TLC plate and column.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel, or the sample is overloaded.

  • Solution:

    • Add a Modifier: Add a small amount of a modifier to your eluent. For slightly basic compounds like indoles, adding 0.1-1% triethylamine can help reduce streaking.

    • Reduce Sample Load: Overloading the column can lead to poor separation and band broadening. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.

Recrystallization

Issue: The this compound "oils out" instead of forming crystals during recrystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (72-76 °C for this compound), or the solution is supersaturated with impurities.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point lower than the melting point of your compound.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.

    • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to initiate crystallization.

Issue: Low recovery of the product after recrystallization.

  • Possible Cause: The compound has high solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Solvent Selection: Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

    • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility
N,N-Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
Ethyl Acetate (EtOAc)Soluble
Tetrahydrofuran (THF)Soluble
Acetonitrile (ACN)Soluble
Diethyl EtherSome solubility
WaterInsoluble[1]

Table 2: TLC and Column Chromatography Parameters for Fluoroindole Derivatives

CompoundStationary PhaseMobile Phase (v/v)Rf Value
This compound DerivativeSilica Gel1:1 Hexane:Ethyl Acetate0.2

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Column Chromatography

This protocol is a general guideline and should be optimized for your specific derivative based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (start with a 4:1 ratio).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Insert a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or nitrogen) to maintain a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Recrystallization of a this compound Derivative from Ethanol

This protocol is based on a reported procedure for a this compound derivative.[2]

  • Dissolution:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add a minimal amount of 95% ethanol.

    • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more ethanol dropwise if necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Heat the mixture back to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_0 Purification Technique Selection cluster_1 Purification Pathways cluster_2 Final Product start Crude this compound Derivative tlc TLC Analysis start->tlc decision Separation Feasible? tlc->decision col_chrom Column Chromatography decision->col_chrom Good Separation recryst Recrystallization decision->recryst Poor Separation / Streaking sublimation Vacuum Sublimation decision->sublimation Thermally Stable Solid pure_product Pure this compound Derivative col_chrom->pure_product recryst->pure_product sublimation->pure_product

Caption: Logical workflow for selecting a suitable purification technique.

troubleshooting_column_chromatography cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Poor Separation in Column Chromatography cause1 Incorrect Solvent Polarity start->cause1 cause2 Sample Overload start->cause2 cause3 Compound Streaking start->cause3 solution1 Optimize Eluent via TLC Analysis cause1->solution1 solution2 Reduce Sample Load (1-2% of Silica Weight) cause2->solution2 solution3 Add Modifier to Eluent (e.g., 0.1% Triethylamine) cause3->solution3 end_node Improved Separation solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting guide for column chromatography issues.

References

avoiding side reactions in 6-Fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-fluoroindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, focusing on the most common synthetic routes: the Fischer Indole Synthesis, the Leimgruber-Batcho Synthesis, and the Bischler-Möhlau Synthesis.

Q1: I am attempting a Fischer Indole Synthesis of this compound and am observing a low yield and multiple spots on my TLC plate. What are the likely side reactions?

A1: The Fischer Indole Synthesis, while versatile, can be prone to several side reactions, especially with substituted phenylhydrazines. Common issues include:

  • Isomer Formation: Depending on the ketone or aldehyde used, the cyclization step can potentially lead to the formation of regioisomers. The electron-withdrawing nature of the fluorine atom at the 6-position can influence the direction of the cyclization. It is crucial to confirm the structure of your product using analytical methods like NMR spectroscopy.

  • Incomplete Cyclization: The harsh acidic conditions and high temperatures can sometimes lead to the degradation of starting materials or intermediates. If the reaction is not heated sufficiently or for an adequate duration, you may observe unreacted phenylhydrazone.

  • Rearrangement and Dimerization Products: Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to complex mixtures.

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations can improve the yield and selectivity.

  • Temperature Control: Carefully control the reaction temperature. Too high a temperature can promote side reactions, while a temperature that is too low will result in an incomplete reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purification: Purification by column chromatography is often necessary to separate the desired this compound from byproducts.

Q2: My Leimgruber-Batcho synthesis of this compound is resulting in a significant amount of a polar byproduct. What could this be?

A2: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate. This leads to the formation of a 2-aminophenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole and can be readily identified by its different retention factor on TLC.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selection of the reducing agent for the cyclization of the β-dimethylamino-2-nitrostyrene intermediate is crucial. While Raney nickel and hydrogen are commonly used, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity.

  • Control of Reduction Conditions: Carefully control the reaction conditions during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.

  • Easy Separation: Fortunately, the 2-aminophenylethylamine byproducts are basic and can often be easily separated from the neutral indole product by an acidic wash during the work-up.

Q3: The Bischler-Möhlau synthesis I am running for this compound is producing a lot of tar-like material and the yield is very low. How can I improve this?

A3: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can often lead to the formation of polymeric or tarry byproducts and consequently low yields.

Troubleshooting Steps:

  • Lower Reaction Temperature: It has been shown that carrying out the reaction at a lower temperature can significantly reduce the formation of tarry side products and improve the overall yield.

  • Microwave Irradiation: The use of microwave irradiation has been reported as a method to achieve milder reaction conditions and improve yields in the Bischler-Möhlau synthesis.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Experimenting with different high-boiling point solvents may help to find optimal conditions.

  • Isomer Control: Be aware that this method can produce isomeric indole products. A thorough characterization of the final product is essential.

Data Presentation: Synthesis of 6-Fluoro-2-methylindole

The following table summarizes quantitative data from a patented synthesis of 6-fluoro-2-methylindole, a closely related derivative, which was monitored by liquid chromatography.

Run Starting Material Solvent Acid Yield (%) Reference
14-fluoro-2-nitrophenyl acetoneToluene97% Sulfuric Acid95.4[1]
24-fluoro-2-nitrophenyl acetoneToluene97% Sulfuric Acid93.2[1]
34-fluoro-2-nitrophenyl acetoneToluene-92.4[1]

Experimental Protocols

General Protocol for Fischer Indole Synthesis of this compound

  • Hydrazone Formation: To a solution of 4-fluorophenylhydrazine (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add the desired ketone or aldehyde (1.1 equivalents). Stir the mixture at room temperature until the formation of the phenylhydrazone is complete (monitor by TLC).

  • Cyclization: Add a catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the reaction mixture. Heat the mixture to the appropriate temperature (typically between 80°C and 150°C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Leimgruber-Batcho Synthesis of this compound

  • Enamine Formation: React 4-fluoro-2-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) in a suitable solvent like DMF or pyrrolidine. Heat the mixture to facilitate the formation of the enamine intermediate (this is often a colored species).

  • Reductive Cyclization: To the solution containing the enamine, add a reducing agent. A common system is Raney nickel with hydrazine hydrate, or alternatively, iron powder in acetic acid. The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst (if applicable). Perform an aqueous work-up, including an acidic wash to remove any basic byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the crude this compound by column chromatography or crystallization.

Visualizations

Fischer_Indole_Synthesis_Workflow Fischer Indole Synthesis Troubleshooting Workflow start Low Yield or Multiple Products in Fischer Synthesis check_isomers Potential Isomer Formation? start->check_isomers check_cyclization Incomplete Cyclization? start->check_cyclization check_degradation Degradation/Side Reactions? start->check_degradation check_isomers->check_cyclization No solution_nmr Confirm Structure with NMR check_isomers->solution_nmr Yes check_cyclization->check_degradation No solution_temp_time Optimize Temperature and Reaction Time check_cyclization->solution_temp_time Yes solution_acid Screen Acid Catalysts check_degradation->solution_acid Yes solution_purify Purify by Column Chromatography check_degradation->solution_purify No solution_nmr->solution_purify solution_temp_time->solution_purify solution_acid->solution_purify

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Leimgruber_Batcho_Synthesis_Side_Reaction Leimgruber-Batcho Synthesis: Main vs. Side Reaction enamine Enamine Intermediate reduction Reductive Cyclization enamine->reduction over_reduction Over-reduction enamine->over_reduction indole This compound (Desired Product) reduction->indole amine_byproduct 2-Aminophenylethylamine (Side Product) over_reduction->amine_byproduct

Caption: Competing reaction pathways in the Leimgruber-Batcho synthesis.

References

stability issues of 6-Fluoroindole under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 6-fluoroindole under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a relatively stable crystalline solid under standard laboratory conditions (ambient temperature and pressure, protected from light).[1][2] It is advisable to store it in a cool, dark place.[2] However, like many indole derivatives, its stability can be compromised under specific chemical conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of the indole ring is significantly influenced by pH. Generally, indoles are more susceptible to degradation under acidic conditions compared to neutral or basic conditions.

  • Acidic Conditions: Strong acids can protonate the indole ring, typically at the C3 position, making it highly reactive towards polymerization, which often results in the formation of colored oligomers and polymers.[3] This can be observed as a pink, purple, or brown discoloration of the solution.

  • Basic Conditions: this compound is generally more stable under basic conditions. However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation.[3]

  • Neutral Conditions: Under neutral pH, this compound is considered to be relatively stable for short-term experiments.

Q3: What is the primary degradation pathway for this compound in the presence of strong acids?

A3: The primary degradation pathway for indoles in strong acid is acid-catalyzed polymerization. The process is initiated by the protonation of the C3 position of the indole ring, forming a reactive indoleninium cation. This cation can then act as an electrophile, attacking another neutral indole molecule, leading to the formation of dimers, trimers, and eventually polymers.

Q4: How does the fluorine substituent at the 6-position influence the stability of the indole ring?

A4: The fluorine atom at the 6-position is an electron-withdrawing group. This has two primary effects on the indole ring's stability:

  • Decreased Electron Density: It slightly reduces the electron density of the indole ring system, which can decrease its susceptibility to electrophilic attack compared to unsubstituted indole.

  • Increased Acidity of N-H: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, making it more readily deprotonated under basic conditions.

Despite these electronic effects, the fundamental degradation pathways are expected to be similar to those of unsubstituted indole.

Q5: Is this compound susceptible to oxidation?

A5: Yes, the indole ring is electron-rich and can be readily oxidized. The presence of oxidizing agents can lead to the formation of various oxidation products, such as oxindoles. The specific products formed will depend on the oxidant used and the reaction conditions. Simple oxidants like N-bromosuccinimide can selectively oxidize indole to oxindole.

Q6: What is the thermal and photostability of this compound?

A6:

  • Thermal Stability: While specific data for this compound is limited, fluorinated organic molecules often exhibit enhanced thermal stability. However, high temperatures can accelerate degradation, especially in the presence of acids or bases.

  • Photostability: Indole and its derivatives can be sensitive to light. It is recommended to protect solutions of this compound from light to prevent potential photodecomposition. Photolysis of fluorinated pharmaceuticals can lead to the formation of various fluorinated byproducts.

Troubleshooting Guides

Issue 1: Rapid color change (pink, purple, or brown) of a this compound solution upon addition of an acid.

  • Symptoms: The solution rapidly changes color. You may also observe the formation of a precipitate.

  • Possible Cause: Acid-catalyzed polymerization of the this compound.

  • Solutions:

    • Use a milder acid: If the reaction chemistry allows, switch to a weaker acid or use a lower concentration of the strong acid.

    • Lower the temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the rate of polymerization.

    • Work with dilute solutions: Using more dilute solutions of this compound can disfavor the intermolecular polymerization reaction.

    • Protect the N-H: If possible, protect the indole nitrogen with a suitable protecting group to alter the electronic properties and reactivity of the ring.

Issue 2: Low yield or formation of multiple byproducts in a reaction involving this compound.

  • Symptoms: Complex reaction mixture observed by TLC or HPLC, with the desired product in low yield.

  • Possible Causes:

    • Degradation of this compound under the reaction conditions (e.g., strong acid/base, high temperature, presence of oxidants).

    • Side reactions involving the indole ring.

  • Solutions:

    • Analyze the stability of this compound under your specific reaction conditions: Before running the full reaction, perform a control experiment with this compound and the reaction solvent/reagents (without the other reactants) to check for degradation.

    • Modify reaction conditions:

      • Temperature: Attempt the reaction at a lower temperature.

      • pH: If possible, adjust the pH to be closer to neutral.

      • Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Purify starting materials: Ensure the purity of this compound and all other reagents.

Data Summary

Table 1: pH Stability of this compound

ConditionExpected StabilityPotential Degradation Products
Strong Acid (e.g., 1M HCl) LowColored polymers/oligomers
Weak Acid (e.g., Acetic Acid) ModerateSlower polymerization
Neutral (pH 7) HighGenerally stable
Weak Base (e.g., NaHCO₃) HighGenerally stable
Strong Base (e.g., 1M NaOH) Moderate to HighSlow degradation at elevated temperatures

Table 2: Stability of this compound under Other Common Reaction Conditions

ConditionExpected StabilityPotential Degradation Products
Oxidizing Agents (e.g., H₂O₂, NBS) LowOxindoles, other oxidized species
Reducing Agents (e.g., NaBH₄, H₂/Pd) High (Ring)Reduction of other functional groups
Elevated Temperature (>100 °C) ModeratePotential for decomposition
UV/Visible Light Exposure Moderate to LowPotential for photodecomposition products

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions (Forced Degradation Study)

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acidic Solution Preparation: Prepare a solution of the desired acid (e.g., 0.1 M HCl in water).

  • Incubation: Add a known volume of the this compound stock solution to the acidic solution to achieve the desired final concentration. Incubate the mixture at a controlled temperature (e.g., room temperature or 50 °C).

  • Time-Point Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching and Analysis: Immediately neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH). Analyze the sample by a suitable analytical method, such as HPLC with a UV detector, to quantify the remaining this compound and detect any degradation products.

  • Control: Run a parallel experiment with this compound in a neutral solution (e.g., water or buffer) to serve as a control.

Visualizations

degradation_pathway cluster_acid Acid-Catalyzed Degradation A This compound B Protonation at C3 A->B H+ C Indoleninium Cation (Reactive Intermediate) B->C D Attack by another This compound molecule C->D E Dimer D->E F Further Polymerization E->F G Colored Polymers/Oligomers F->G experimental_workflow cluster_workflow Stability Study Workflow start Prepare this compound Stock Solution condition Expose to Stress Condition (e.g., Acid, Base, Heat, Light) start->condition sampling Sample at Time Points condition->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify Degradation and Identify Products analysis->data

References

Technical Support Center: 6-Fluoroindole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-fluoroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound Suzuki coupling reaction has a very low yield or is not working at all. What are the most common reasons for failure?

A1: Low yields in this compound Suzuki couplings can stem from several factors. The primary culprits often involve:

  • Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents and solvents.

  • Boronic Acid Instability: Boronic acids, especially heteroaryl ones, can be susceptible to degradation through protodeboronation (replacement of the boronic acid group with a hydrogen).

  • Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to lower yields.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific substrates.

Q2: What are the most common side products in a this compound Suzuki coupling, and how can I minimize them?

A2: Common side products include:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of oxygen. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent. Using fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters) can mitigate this issue.

  • Dehalogenation of the this compound: The starting material is reduced, and the halogen is replaced by a hydrogen. This can be caused by certain bases or impurities in the solvent. Screening alternative bases or ensuring high-purity starting materials can help.

Q3: Does the unprotected N-H group on the this compound interfere with the reaction? Should I use a protecting group?

A3: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields.[1] While many protocols are optimized for unprotected indoles, if you are experiencing issues, N-protection with groups like tert-butyloxycarbonyl (Boc) can significantly improve yields and consistency.[1] However, this adds extra protection and deprotection steps to your synthesis.

Q4: How does the fluorine substituent on the indole ring affect the Suzuki coupling reaction?

A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 6-halo-indole. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle. However, the overall electronic properties of the substrate are important, and the interplay of these effects will determine the optimal reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I have checked my reagents and the reaction is still failing. What systematic steps can I take to troubleshoot a low-yield reaction?

A: A systematic approach is crucial. First, verify the integrity of your starting materials and catalyst. If the problem persists, a methodical optimization of reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.

G Troubleshooting Workflow for Low-Yield this compound Suzuki Coupling start Low or No Yield reagent_check 1. Reagent Integrity Check - Fresh Boronic Acid/Ester? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->reagent_check nh_protection 2. Consider N-H Interference - Add N-Boc protecting group to this compound. reagent_check->nh_protection If reagents are fine catalyst_screen 3. Catalyst/Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl2, Pd2(dba)3). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). nh_protection->catalyst_screen If yield is still low base_solvent_screen 4. Base & Solvent Optimization - Screen bases (K2CO3, K3PO4, Cs2CO3). - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O, DMF). catalyst_screen->base_solvent_screen If no improvement temp_time_screen 5. Temperature & Time Adjustment - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor reaction over time (e.g., 2h, 12h, 24h) by TLC/LC-MS. base_solvent_screen->temp_time_screen If still suboptimal success Improved Yield temp_time_screen->success Optimization successful

Caption: A stepwise workflow for troubleshooting low-yield this compound Suzuki coupling reactions.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize common conditions for related substrates and provide a starting point for optimization.

Table 1: General Reaction Parameters for Suzuki Coupling of Bromo-N-Heterocycles

ParameterCommon OptionsNotes
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good starting point for heteroaryl couplings. Buchwald precatalysts are also highly effective.
Ligand XPhos, SPhos, PPh₃, P(t-Bu)₃Bulky, electron-rich phosphine ligands like XPhos and SPhos are often used with Pd₂(dba)₃ or Pd(OAc)₂ for challenging substrates.[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFAn aqueous solution of the base is typically used. K₃PO₄ is often effective for heteroaryl couplings.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA mixed solvent system is common to dissolve both the organic substrates and the inorganic base.
Temperature 80 - 110 °CReaction temperature may need to be optimized based on the specific catalyst and substrates.

Table 2: Example Conditions for Suzuki Coupling of Fluorinated Indoles

Indole SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-4-fluoro-2-methyl-1H-indolePhenylboronic acidPd(dppf)Cl₂ (5-10)-K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-10012-24Not specified[3]
N-Boc-7-bromo-tryptophanp-Tolylboronic acidPd/S.SPhos (5)SPhosK₂CO₃ (6)H₂O/MeCN (4:1)372465
6-chloroindolePhenylboronic acidP1 precatalyst (1-1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)605-897

Note: Yields are highly substrate-dependent and the conditions above serve as a starting point for optimization.

Experimental Protocols

Generalized Protocol for this compound Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of a 6-halo-6-fluoroindole with a generic arylboronic acid. Note: This is a starting point, and optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • 6-Bromo-6-fluoro-1H-indole (or N-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 6-bromo-6-fluoro-1H-indole, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-6-fluoro-1H-indole.

Visualizations

Suzuki_Cycle General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L2) pd2_complex->pd2_diaryl pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) pd2_diaryl->product aryl_halide Ar-X (this compound halide) aryl_halide->pd0 boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->pd2_complex base Base base->boronic_acid activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Catalyst Selection for 6-Fluoroindole Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst selection in 6-fluoroindole cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs). The following information is structured to directly address specific issues you may encounter during your experiments, with a focus on data-driven catalyst and condition selection.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the cross-coupling of this compound, offering systematic approaches to problem-solving.

Issue 1: Low to No Product Yield in this compound Cross-Coupling

Q1: My cross-coupling reaction with this compound is showing very low or no conversion. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are initial checkpoints:

  • Reagent Quality: Ensure your this compound, coupling partner (e.g., aryl halide, boronic acid), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly hinder many cross-coupling reactions. Solvents should be freshly distilled or from a reliable commercial source.[1]

  • Catalyst Activity: The palladium source and ligands are critical. For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to the active Pd(0) species is required. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][2]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition to occur, which is often the rate-determining step. Consider a stepwise increase in temperature.[1]

  • N-H Interference: The acidic proton on the nitrogen of the indole can interfere with the catalytic cycle. While a specific choice of base can sometimes overcome this, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) often leads to more consistent and higher yields.

Q2: I suspect my palladium catalyst is being deactivated. What are common causes and how can I prevent this?

A2: Catalyst deactivation is a frequent issue. The primary causes include:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into inactive palladium black, often observed as a black precipitate.

    • Prevention: The choice of ligand is critical for stabilizing the active catalytic species. Using bulkier, electron-rich phosphine ligands can often mitigate this issue. Additionally, ensuring the reaction is well-stirred and not overheated can help.

  • Oxidation of Ligands: Phosphine ligands are susceptible to oxidation, which alters the electronic properties of the catalyst and can lead to deactivation.

    • Prevention: Rigorous exclusion of air from the reaction is paramount. Using high-purity, degassed solvents and reagents is essential.

Issue 2: Catalyst and Ligand Selection for Specific this compound Cross-Couplings

Q3: How do I choose the right ligand for a Suzuki-Miyaura coupling of this compound?

A3: Ligand selection is crucial for a successful Suzuki-Miyaura reaction. The optimal ligand depends on the specific coupling partners. For the coupling of 6-chloroindole with phenylboronic acid, a combination of a palladium precatalyst and a suitable ligand has been shown to be effective. While specific data for this compound is limited, related studies on haloindoles suggest that bulky, electron-rich phosphine ligands are a good starting point. For instance, in the coupling of 6-chloroindole, high yields have been achieved, indicating that similar systems could be effective for this compound.

Q4: What are the recommended starting conditions for a Buchwald-Hartwig amination with this compound?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. For the N-arylation of indoles, bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃ are often effective. The choice of base is also critical, with NaOt-Bu being highly effective, while K₃PO₄ can be used for more sensitive substrates. For challenging couplings, fourth-generation dialkylbiaryl phosphine ligands like RuPhos have shown high yields in the coupling of secondary amines.

Q5: Are there specific recommendations for Sonogashira couplings with this compound?

A5: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. A typical system employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. For fluorinated substrates, a highly efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with fluoroarenes has been reported in the presence of LiHMDS. While specific examples with this compound are not abundant in the provided results, this suggests that a strong, non-nucleophilic base may be beneficial. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

Q6: What should I consider for a Heck reaction involving this compound?

A6: The Heck reaction couples an unsaturated halide with an alkene. The choice of palladium precursor, ligand, base, and solvent are all critical. For the arylation of 2,3-dihydrofuran with iodobenzene, various palladium precursors have been tested, with [PdCl(allyl)]₂ showing high conversion. The reactivity of aryl halides generally follows the trend I > OTf ≈ Br > Cl. For less reactive halides, the choice of a suitable ligand is even more critical.

Data Presentation: Catalyst System Performance

The following tables summarize quantitative data for various cross-coupling reactions on indole and related heterocyclic systems to guide your catalyst selection for this compound experiments.

Table 1: Suzuki-Miyaura Coupling of Haloindoles and Related Heterocycles

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-ChloroindolePhenylboronic acidP2 (2.0-3.5 mol%)K₃PO₄Dioxane/H₂O10015-2097
3-Chloroindazole5-Indoleboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1001595 (GC)
Aryl Chlorides4-ChlorotoluenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene100398

Data compiled from a study on nitrogen-rich heterocycles, which can serve as a starting point for this compound.

Table 2: Buchwald-Hartwig Amination of Aryl Halides with Amines

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoacetophenoneAnilinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene1102095
1-Bromo-4-(trifluoromethyl)benzenePiperidinePd(OAc)₂ / RuPhosNaOtBuTolueneRT0.293
Aryl ChloridesVarious AminesPd₂(dba)₃ / RuPhosNaOtBuToluene10010-15 minup to 93

These examples demonstrate the effectiveness of various catalyst systems for C-N bond formation.

Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Aryl HalideAlkyneCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-4-fluorobenzenePhenylacetylenePdCl₂(PPh₃)₂--[TBP][4EtOV]--80
4-BromotoluenePhenylacetylene[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT297
Aryl IodidesPhenylacetylenePdCl₂ (5 ppm)-K₂CO₃EtOH902483

These examples showcase both traditional and copper-free Sonogashira coupling conditions.

Table 4: Heck Reaction of Aryl Halides with Alkenes

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Iodobenzene | 2,3-Dihydrofuran | [PdCl(allyl)]₂ | Various | Ionic Liquid | - | - | up to 59.2 | | Aryl Iodides | Methyl Acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 95 |

These represent typical conditions for Heck reactions that can be adapted for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided to serve as a starting point for your reaction optimization.

General Protocol for Suzuki-Miyaura Coupling of a Haloindole
  • To a reaction vessel, add the haloindole (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., P1, 1.0-1.5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 60-100 °C and stir for 5-20 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a study on the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xphos, 5 mol%), and base (e.g., Cs₂CO₃, 3.0 equiv) to a reaction tube.

  • Add the aryl halide (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat to the desired temperature (e.g., 110 °C) for the specified time (e.g., 20 h), with stirring.

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

This protocol is based on the synthesis of 6-arylaminoflavones.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing and resolving low-yield cross-coupling reactions.

Troubleshooting_Low_Yield start Low or No Product Yield reagent_check Verify Reagent Purity and Integrity (Substrates, Solvent, Base) start->reagent_check Initial Checks catalyst_check Assess Catalyst and Ligand Quality (Activity, Storage, Handling) reagent_check->catalyst_check conditions_check Evaluate Reaction Conditions (Inert Atmosphere, Temperature) catalyst_check->conditions_check optimization Systematic Optimization conditions_check->optimization If issues persist ligand_screen Screen Different Ligands (Bulky, Electron-Rich) optimization->ligand_screen Vary one parameter at a time base_screen Screen Different Bases (Strength, Solubility) ligand_screen->base_screen solvent_screen Screen Different Solvents base_screen->solvent_screen temp_screen Vary Reaction Temperature solvent_screen->temp_screen success Improved Yield temp_screen->success

Troubleshooting workflow for low product yield.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

This diagram illustrates the general mechanistic steps common to many palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition PdII LₙPd(II)(R¹)(X) Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 LₙPd(II)(R¹)(R²) PdII->PdII_R2 R²-M PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² Catalyst_Selection start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck suzuki_cat Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + Bulky phosphine ligand (e.g., SPhos, XPhos) suzuki->suzuki_cat buchwald_cat Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ + Biarylphosphine ligand (e.g., RuPhos, XantPhos) buchwald->buchwald_cat sonogashira_cat Catalyst System: PdCl₂(PPh₃)₂ + CuI (optional) or Copper-free system sonogashira->sonogashira_cat heck_cat Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ + P(o-tol)₃ or PPh₃ heck->heck_cat suzuki_base Base: K₃PO₄ or K₂CO₃ suzuki_cat->suzuki_base buchwald_base Base: NaO*t*Bu or Cs₂CO₃ buchwald_cat->buchwald_base sonogashira_base Base: Et₃N or other amine base sonogashira_cat->sonogashira_base heck_base Base: Et₃N or NaOAc heck_cat->heck_base

References

Technical Support Center: Scaling Up 6-Fluoroindole Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 6-Fluoroindole for preclinical studies. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: Which synthetic routes are most suitable for scaling up this compound synthesis?

A1: For the industrial-scale production of this compound, the Leimgruber-Batcho and Fischer indole syntheses are the most common and preferred methods. The Leimgruber-Batcho synthesis is often favored due to the commercial availability of starting materials (substituted 2-nitrotoluenes), generally high yields, and milder reaction conditions.[1] The Fischer indole synthesis is also a robust and scalable method, particularly when optimized.[1]

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Reaction Kinetics and Thermal Management: Exothermic reactions, especially the reductive cyclization step in the Leimgruber-Batcho synthesis, can be difficult to control on a larger scale, posing safety risks.[1]

  • Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging and can significantly impact reaction rates, yield, and the impurity profile.

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at the manufacturing scale, necessitating modifications to the purification process.[1]

  • Purification and Isolation: Methods like column chromatography, which are common in the lab, are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining high-purity this compound.[1]

  • Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require special handling procedures and engineering controls at scale.

Q3: How can I monitor the progress of the this compound synthesis reaction at scale?

A3: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the reaction progress. At-line HPLC can provide near-real-time data on the consumption of starting materials and the formation of this compound and any significant byproducts. This allows for precise determination of reaction completion and helps in identifying any process deviations.

Q4: What are the typical impurities encountered in this compound synthesis?

A4: The impurity profile can vary depending on the synthetic route. In the Leimgruber-Batcho synthesis, potential impurities may arise from incomplete reaction, side reactions of the enamine intermediate, or over-reduction. In the Fischer indole synthesis, regioisomeric indole impurities can form if an unsymmetrical ketone is used. Other common impurities can include starting materials, reagents, and byproducts from their decomposition. The identification and synthesis of potential impurities are crucial for developing effective purification methods.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Leimgruber-Batcho: Ensure complete formation of the enamine intermediate before proceeding with reductive cyclization. Monitor by HPLC. - Fischer Indole: Drive the initial hydrazone formation to completion. Consider removing water if using a reversible reaction.
Suboptimal Reaction Temperature - Monitor the internal reaction temperature closely. Inadequate heating can lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition.
Poor Mixing - Inadequate agitation can lead to localized concentrations of reactants and catalysts, resulting in incomplete reaction. Evaluate and optimize the stirrer design and speed for the reactor volume.
Catalyst Inactivity (for reductive steps) - Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored correctly. - At larger scales, catalyst poisoning from impurities in the starting materials or solvent can be more pronounced. Consider pre-treating the starting materials or using a higher catalyst loading. - For Pd/C hydrogenation, ensure efficient hydrogen gas dispersion through vigorous agitation.
Side Reactions - Fischer Indole: The use of strong acids can sometimes lead to competing pathways, such as heterolytic N-N bond cleavage, especially with electron-donating substituents on the phenylhydrazine. Consider using milder Lewis acids like ZnCl₂.
High Impurity Levels
Potential Cause Troubleshooting Steps
Formation of Regioisomers (Fischer Indole) - If using an unsymmetrical ketone, the reaction may produce a mixture of two regioisomeric indoles. The selectivity can be influenced by the acidity of the medium, substitution on the hydrazine, and steric effects. Optimization of these parameters or use of a symmetrical ketone may be necessary.
Ineffective Purification - Crystallization: The choice of crystallization solvent is critical. A solvent system that works at a small scale may not be optimal for large-scale crystallization. Optimize the cooling profile; rapid cooling can trap impurities. Seeding with high-purity this compound can promote the formation of the desired crystal form. - Washing: Ensure the filter cake is washed with a suitable solvent to remove residual impurities without dissolving a significant amount of the product.
Product Degradation - this compound may be sensitive to acid, base, or prolonged exposure to heat. Neutralize the reaction mixture promptly after completion and avoid excessive temperatures during workup and purification.

Experimental Protocols

Leimgruber-Batcho Synthesis of a 6-Substituted-5-Fluoroindole (Adapted for Scale-Up)

This protocol is adapted from a multi-kilogram scale synthesis of 6-chloro-5-fluoroindole and can serve as a template for this compound.

Step 1: Enamine Formation

  • Charge the reactor with the starting 4-fluoro-2-nitrotoluene derivative (1 equivalent), N,N-dimethylformamide di-isopropyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, ~4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate reactor, charge toluene (~9 volumes), acetic acid (~8 volumes), iron powder (~2.3 equivalents), and silica gel (~2 kg per 100 kg of starting material).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1, maintaining the temperature below 80°C.

  • After the addition is complete, heat the mixture to 100°C and stir for 2 hours. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 50°C and add ethyl acetate (~10 volumes).

Step 3: Workup and Purification

  • Cool the mixture to room temperature and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate.

  • Wash the combined filtrate sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by crystallization from a suitable solvent system (e.g., a mixture of methylene dichloride and hexane).

Quantitative Data Summary

Table 1: Comparison of Leimgruber-Batcho Synthesis Conditions for Fluoroindoles

ParameterLab Scale (5-Fluoroindole derivative)Pilot Scale (6-chloro-5-fluoroindole)
Starting Material 5-fluoro-2-nitrotoluene3-chloro-4-fluoro-2-nitrotoluene
Scale Grams100 kg
Enamine Formation Temp. 100-110 °C100 °C
Enamine Formation Time 3-4 hours3 hours
Reductive Cyclization Reagent Pd/C, H₂ or Hydrazine HydrateIron powder, Acetic Acid
Reductive Cyclization Temp. 60-80 °CUp to 100 °C
Reductive Cyclization Time 4-6 hours2 hours
Overall Yield Not specified70-75%
Purity Not specifiedHigh purity after crystallization

Visualizations

Leimgruber_Batcho_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start 4-Fluoro-2-nitrotoluene Enamine_Formation Enamine Formation (100°C, 3-4h) Start->Enamine_Formation Reagents1 DMF-Di-isopropyl Acetal DMF Reagents1->Enamine_Formation Reductive_Cyclization Reductive Cyclization (Fe/AcOH, 60-100°C, 2h) Enamine_Formation->Reductive_Cyclization Intermediate Workup Aqueous Workup (Filtration, Washes) Reductive_Cyclization->Workup Crystallization Crystallization (MDC/Hexane) Workup->Crystallization Product This compound Crystallization->Product

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start_Hydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start_Hydrazine->Hydrazone_Formation Start_Carbonyl Aldehyde or Ketone Start_Carbonyl->Hydrazone_Formation Rearrangement_Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone_Formation->Rearrangement_Cyclization Hydrazone Intermediate Elimination Ammonia Elimination Rearrangement_Cyclization->Elimination Workup Aqueous Workup Elimination->Workup Purification_Method Crystallization or Chromatography Workup->Purification_Method Product This compound Purification_Method->Product

Caption: Fischer indole synthesis workflow for this compound.

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin Serotonin (5-HT) Five_HTP->Serotonin AADC Vesicle Synaptic Vesicle Serotonin->Vesicle VMAT2 Serotonin_Cleft Serotonin (5-HT) Vesicle->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake Receptor Postsynaptic Serotonin Receptor Serotonin_Cleft->Receptor Signal Signal Transduction Receptor->Signal Activates SSRI SSRI (from this compound) SSRI->SERT Inhibits

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Fluoroindole and 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5-Fluoroindole and 6-Fluoroindole, supported by available experimental data. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles. This document is intended to assist researchers in navigating the therapeutic potential and mechanistic nuances of these two closely related compounds.

Overview of Biological Activities

The introduction of a fluorine atom to the indole ring at either the 5- or 6-position modulates its electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological effects. Both 5-Fluoroindole and this compound have been investigated for a range of biological activities, including antimicrobial, anticancer, and as scaffolds for serotonin receptor ligands. The most distinct comparative data available pertains to their antimicrobial effects, particularly against Mycobacterium tuberculosis.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the biological activities of 5-Fluoroindole and this compound.

CompoundBiological ActivityTarget Organism/Cell LineAssay TypeKey Metric (Unit)ResultReference
5-Fluoroindole AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[1][2]
This compound AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[1][2]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

As the data indicates, 5-Fluoroindole is significantly more potent than this compound in inhibiting the growth of Mycobacterium tuberculosis, with an MIC value over 15 times lower.[1]

Key Experimental Protocols

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Objective: To determine the lowest concentration of 5-Fluoroindole and this compound that inhibits the growth of M. tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • 5-Fluoroindole and this compound stock solutions (in DMSO)

  • Resazurin solution (0.02% in sterile water)

  • Positive control (e.g., Isoniazid)

  • Negative control (no drug)

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Fluoroindole and this compound in 7H9 broth in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. This is then further diluted.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubation: Re-incubate the plates overnight.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay: MTT Assay

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, PC-3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-Fluoroindole and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compounds Prepare Serial Dilutions of 5-FI and 6-FI start->prep_compounds prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate 96-well Plates prep_compounds->inoculate prep_inoculum->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate Overnight add_resazurin->incubate2 read_results Read Results: Blue -> No Growth Pink -> Growth incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Resazurin Microtiter Assay (REMA).

Serotonin_Signaling cluster_receptor Serotonin Receptor (GPCR) cluster_effector Effector Enzyme cluster_second_messenger Second Messenger cluster_downstream Downstream Effects receptor 5-HT Receptor g_protein G-Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activates/Inhibits camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) pka->cellular_response Phosphorylates Targets ligand Serotonin or Fluoroindole Ligand ligand->receptor Binds to

Generalized Serotonin Receptor Signaling Pathway.

Conclusion

The comparative analysis of 5-Fluoroindole and this compound reveals a significant difference in their biological activity, particularly in the context of their antimicrobial properties against Mycobacterium tuberculosis. The position of the fluorine atom on the indole ring is a critical determinant of its potency, with the 5-position conferring substantially greater activity. While both isomers serve as valuable scaffolds in medicinal chemistry for developing anticancer agents and serotonin receptor ligands, further direct comparative studies are necessary to fully elucidate their differential effects on these and other biological targets. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct such comparative investigations.

References

A Comparative Guide to the Spectral Analysis of 6-Fluoroindole and a

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Examination of its Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data of 6-Fluoroindole with its parent compound, Indole, and its isomers, 5-Fluoroindole and 7-Fluoroindole. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of these compounds, offering a valuable resource for compound identification, structural elucidation, and quality control in research and drug development.

Comparative Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its related compounds.

¹H NMR Spectral Data

Solvent: DMSO-d₆

Compoundδ 8.12 (br s, 1H)δ 7.63 (dd, J=8.5, 5.5 Hz, 1H)δ 7.43 (dd, J=9.8, 2.3 Hz, 1H)δ 7.21 (t, J=2.8 Hz, 1H)δ 6.94 (ddd, J=9.8, 8.5, 2.3 Hz, 1H)δ 6.45 (t, J=2.8 Hz, 1H)
This compound NHH4H7H2H5H3
Indole δ 11.09 (s, 1H)δ 7.59 (d, J=7.8 Hz, 1H)δ 7.39 (d, J=8.1 Hz, 1H)δ 7.21 (t, J=2.8 Hz, 1H)δ 7.04 (t, J=7.5 Hz, 1H)δ 6.96 (t, J=7.6 Hz, 1H)
5-Fluoroindole δ 8.10 (br s, 1H)δ 7.30-7.25 (m, 1H)δ 7.30-7.25 (m, 1H)δ 6.51 (m, 1H)δ 7.15 (dd, J=8.8, 4.3 Hz, 1H)δ 6.95 (td, J=9.1, 2.5 Hz, 1H)
7-Fluoroindole δ 11.45 (br s, 1H)δ 7.42 (d, J=7.9 Hz, 1H)δ 6.95-6.85 (m, 1H)δ 7.25 (t, J=2.8 Hz, 1H)δ 6.95-6.85 (m, 1H)δ 6.52 (t, J=2.8 Hz, 1H)

Note: Data for 5-Fluoroindole was obtained in CDCl₃ and may show slight variations compared to DMSO-d₆.

¹³C NMR Spectral Data

Solvent: DMSO-d₆

CompoundC2C3C3aC4C5C6C7C7a
This compound 123.9101.9136.2 (d, J=12.5 Hz)121.2108.0 (d, J=24.1 Hz)158.0 (d, J=232.5 Hz)97.4 (d, J=26.0 Hz)125.0
Indole 124.1102.1128.1120.8118.9121.7111.3135.7
5-Fluoroindole 124.5105.5 (d, J=4.5 Hz)131.5110.2 (d, J=26.3 Hz)159.2 (d, J=235.5 Hz)111.1 (d, J=9.6 Hz)111.1 (d, J=9.6 Hz)135.8
7-Fluoroindole 125.3102.4129.0 (d, J=6.3 Hz)119.5110.3 (d, J=4.2 Hz)148.1 (d, J=243.8 Hz)113.4123.1 (d, J=12.5 Hz)

Note: Data for 5-Fluoroindole was obtained in CDCl₃ and may show slight variations compared to DMSO-d₆.

Infrared (IR) Spectral Data
CompoundN-H Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3410~3100-3000~1615, 1490, 1460~1170
Indole 34063049, 30221616, 1577, 1508, 1456-
5-Fluoroindole 3405 - 3419~3100-30001600 - 1450~1100
7-Fluoroindole ~3400~3100-3000~1600, 1580, 1470~1200
Mass Spectrometry (MS) Data
CompoundMolecular Ion (M⁺) [m/z]Major Fragment Ions [m/z]
This compound 135108, 83
Indole 11790, 89, 63
5-Fluoroindole 135108
7-Fluoroindole 135108, 83

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR: Proton-decoupled spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Data Processing: The raw data was processed using appropriate software, including Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FTIR spectra were recorded using an FTIR spectrometer equipped with an ATR accessory. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber was analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation using a gas chromatograph.

Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules were bombarded with a beam of electrons with an energy of 70 eV, causing ionization and fragmentation.

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

Detection and Data Processing: The detector measured the abundance of ions at each m/z value, and the data was processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of a compound like this compound, from sample preparation to the final data interpretation and comparison.

Spectral_Analysis_Workflow Spectral Analysis Workflow for Indole Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison Sample Indole Derivative Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Introduce into Spectrometer Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR-ATR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phase & Baseline Correction NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Generate Mass Spectrum MS_Spec->Proc_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Proc_IR->Analysis_IR Analysis_MS Determine Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Comparison Compare Spectral Data of Different Indole Derivatives Analysis_NMR->Comparison Analysis_IR->Comparison Analysis_MS->Comparison

A Researcher's Guide to Validating the Structure of Novel 6-Fluoroindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of newly synthesized 6-Fluoroindole derivatives, supported by experimental data and detailed protocols.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties.[1][2] Therefore, rigorous structural validation of novel this compound derivatives is a critical step in the drug discovery and development process. This guide outlines the primary analytical methods employed for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Comparative Analysis of Structural Validation Techniques

A multi-faceted approach utilizing several analytical techniques is essential for the unambiguous structural determination of novel this compound derivatives. The data obtained from these methods are complementary, providing a complete picture of the molecule's connectivity, stereochemistry, and purity.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[3][4]Provides unambiguous determination of the absolute configuration.Requires a high-quality single crystal, which can be challenging to obtain.[5]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of hydrogen, carbon, and fluorine nuclei.Non-destructive technique that provides rich structural information in solution. ¹⁹F NMR is particularly useful for fluorinated compounds.Complex spectra can be challenging to interpret, especially for large molecules.
Mass Spectrometry (MS) The molecular weight of the compound and information about its elemental composition and fragmentation patterns.High sensitivity and the ability to determine the molecular formula with high accuracy.Does not provide information about the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple method for identifying characteristic functional groups.Provides limited information about the overall molecular structure.
HPLC Assessment of the purity of the compound and separation of enantiomers (chiral HPLC).Highly sensitive and quantitative method for determining purity.Does not provide direct structural information.

Experimental Data for a Hypothetical this compound Derivative

To illustrate the application of these techniques, the following tables summarize expected data for a hypothetical novel this compound derivative, "Compound X," compared to the parent this compound.

Table 1: X-ray Crystallographic Data
ParameterThis compound (Hypothetical Data)Compound X (Hypothetical Data)
Chemical Formula C₈H₆FNC₁₅H₁₂FN₂O₂
Molecular Weight 135.14 g/mol 285.27 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPca2₁
Unit Cell Dimensions a = 8.12 Å, b = 6.05 Å, c = 13.54 Å, β = 101.2°a = 10.21 Å, b = 15.88 Å, c = 8.45 Å
Bond Length (C6-F) 1.36 Å1.37 Å
Dihedral Angle (Indole Ring) ~0° (planar)5.2°
Table 2: NMR Spectroscopic Data (in CDCl₃)
¹H NMR This compound (δ ppm) Compound X (Hypothetical, δ ppm)
NH8.15 (br s)8.50 (br s)
H-26.52 (m)6.65 (d, J=2.1 Hz)
H-37.28 (m)-
H-47.55 (dd, J=8.5, 5.5 Hz)7.68 (dd, J=8.6, 5.4 Hz)
H-56.89 (dd, J=9.8, 2.3 Hz)7.05 (dd, J=9.5, 2.2 Hz)
H-77.18 (m)7.30 (m)
¹³C NMR This compound (δ ppm) Compound X (Hypothetical, δ ppm)
C-2102.5105.1
C-3124.8118.9
C-3a121.2 (d, J=10.5 Hz)122.5 (d, J=10.8 Hz)
C-4120.9 (d, J=10.0 Hz)121.8 (d, J=10.2 Hz)
C-5109.8 (d, J=25.0 Hz)110.5 (d, J=25.5 Hz)
C-6160.1 (d, J=238.0 Hz)161.2 (d, J=240.5 Hz)
C-7113.5 (d, J=4.0 Hz)114.2 (d, J=4.1 Hz)
C-7a136.2 (d, J=12.0 Hz)137.0 (d, J=12.3 Hz)
¹⁹F NMR This compound (δ ppm) Compound X (Hypothetical, δ ppm)
6-F-121.8-120.5

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Table 3: Mass Spectrometry Data
Ionization ModeParameterThis compoundCompound X (Hypothetical)
ESI+ [M+H]⁺ (m/z) 136.0560286.0928
High-Resolution MS (HRMS) Calculated: 136.0557, Found: 136.0560Calculated: 286.0928, Found: 286.0931
Table 4: HPLC Purity Analysis
ParameterCompound X (Hypothetical)
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.2 minutes
Purity >99%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

X-ray Crystallography
  • Crystallization : Single crystals of the this compound derivative are grown, often by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, and ethyl acetate.

  • Data Collection : A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition : The sample is placed in an NMR spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (High-Resolution)
  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically µg/mL).

  • Ionization : The sample solution is introduced into the mass spectrometer, and the molecules are ionized, commonly using Electrospray Ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation : A stock solution of the compound is prepared in the mobile phase or a compatible solvent and then diluted to an appropriate concentration.

  • Chromatographic Separation : The sample is injected onto an HPLC column (e.g., C18). A mobile phase (a mixture of solvents) is pumped through the column to separate the components of the sample.

  • Detection : The separated components are detected as they elute from the column, typically using a UV detector. The purity is determined by integrating the peak area of the target compound relative to the total peak area.

Visualizing the Validation Workflow and Potential Applications

Diagrams can effectively illustrate complex processes and relationships.

G Workflow for Structural Validation of Novel this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_purity Purity & Final Confirmation synthesis Synthesis of Novel this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if crystal obtained) purification->xray hplc HPLC Analysis purification->hplc data_analysis Comprehensive Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis hplc->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the structural validation of a novel this compound derivative.

Indole derivatives are known to interact with various biological targets, including kinases in signaling pathways.

G Hypothetical Signaling Pathway Inhibition cluster_pathway PI3K/Akt/mTOR Pathway cluster_drug Therapeutic Intervention PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Indole_Derivative This compound Derivative (Compound X) Indole_Derivative->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical this compound derivative.

References

Comparative Biological Efficacy of 6-Fluoroindole Analogs in Cell-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of various 6-fluoroindole analogs in cell-based assays. The data presented herein is supported by experimental findings from peer-reviewed studies.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 6-position can significantly enhance the biological activity of these molecules.[1] this compound and its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibitory activities. This guide focuses on the comparative performance of these analogs, particularly in the context of cancer cell-based assays.

Quantitative Comparison of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDCell LineAssay TypeIC50 (µM)Reference
This compound Analog 1 HeLa (Cervical Cancer)Cytotoxicity22.34
PC-3 (Prostate Cancer)Cytotoxicity24.05
MDA-MB-231 (Breast Cancer)Cytotoxicity21.13
BxPC-3 (Pancreatic Cancer)Cytotoxicity29.94
Di-spirooxindole Analog (6-chloro isatin) HeLa (Cervical Cancer)Anticancer7.2 ± 0.5
Di-spirooxindole Analog (unsubstituted isatin) HeLa (Cervical Cancer)Anticancer7.1 ± 0.2
Di-spirooxindole Analog (p-fluoro-substituted) MDA-MB-231 (Breast Cancer)Anticancer11.9 ± 0.04

Mechanisms of Action and Signaling Pathways

This compound analogs exert their biological effects through various mechanisms of action, primarily by targeting key cellular processes such as cell division and signal transduction.

Microtubule Disruption

Certain this compound derivatives function as microtubule-targeting agents. They interfere with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).

Microtubule_Disruption_Workflow cluster_pathway Cellular Process Compound This compound Analog Tubulin Tubulin Monomers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Workflow of microtubule disruption by this compound analogs.
Kinase Inhibition

Other this compound analogs have been designed as inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the signaling pathways mediated by these receptors, these compounds can halt tumor growth and angiogenesis.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Compound This compound Analog Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Inhibition of the EGFR signaling pathway.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Signaling_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Compound This compound Analog Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key cell-based assays cited in this guide are provided below.

Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound analogs

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the this compound analog for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound analogs

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the IC50 concentration of the this compound analog for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.

References

The Fluorine Advantage: A Comparative Look at Fluorinated Indoles in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated indole derivatives against their non-fluorinated counterparts in the context of enzyme inhibition, supported by experimental data and detailed methodologies.

The introduction of fluorine into the indole scaffold can significantly enhance the pharmacological properties of these compounds. Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles. This comparative study delves into the inhibitory effects of fluorinated indoles on several key enzymes implicated in various disease states.

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities (IC50 values) of various fluorinated and non-fluorinated indole derivatives against key enzymes. The data highlights the significant impact of fluorination on potency.

Tryptophan 2,3-dioxygenase (TDO2) Inhibition

Tryptophan 2,3-dioxygenase is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism. Its upregulation is associated with cancer and neurodegenerative diseases.

CompoundFluorine SubstitutionIC50 (µM)Reference
Indole Derivative ANone> 10[1]
6-fluoroindole derivative 71a 6-F < 1 [1]
This compound derivative 72 6-F < 1 [1]
This compound derivative 73a 6-F < 1 [1]
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. Its overactivation is implicated in cardiovascular diseases, cancer, and glaucoma.

CompoundFluorine SubstitutionIC50 (nM)Reference
Indazole DerivativeNone> 5000[1]
4-fluoroindazole 51 4-F 2500
6-fluoroindazole 52 6-F 14
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

CompoundEnzymeFluorine SubstitutionIC50 (µM)Reference
Indole-based thiadiazole 1AChENone (Chloro-substituted)2.10 ± 0.10
Indole-based thiadiazole 1BuChENone (Chloro-substituted)2.80 ± 0.20
Indole-based thiadiazole 8 AChE 4-Fluoro 0.15 ± 0.050
Indole-based thiadiazole 8 BuChE 4-Fluoro 0.20 ± 0.10
Indole-based thiadiazole 9 AChE 2-Fluoro 0.35 ± 0.050
Indole-based thiadiazole 9 BuChE 2-Fluoro 0.50 ± 0.050

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.

Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the cholinesterase activity and can be measured by monitoring the increase in absorbance at 412 nm.

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared in assay buffer.

    • DTNB Solution: Prepared in assay buffer.

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine serum) diluted in assay buffer.

    • Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay in 96-well plate:

    • Add assay buffer, DTNB solution, and inhibitor solution (or solvent for control) to each well.

    • Add the enzyme solution to initiate the pre-incubation.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rho-associated Kinase (ROCK) Activity Assay

This assay measures the phosphorylation of a specific ROCK substrate.

Principle: The assay is an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1) at Threonine 696 by ROCK. A plate is pre-coated with recombinant MYPT1. Active ROCK in the sample phosphorylates MYPT1. The phosphorylated substrate is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The amount of phosphorylated substrate is quantified by measuring the absorbance of the chromogenic substrate.

Procedure:

  • Reagent Preparation:

    • Kinase Assay Buffer.

    • ATP Solution.

    • Recombinant active ROCK enzyme (as a positive control).

    • Inhibitor Solutions: Fluorinated and non-fluorinated indole derivatives are dissolved and serially diluted.

  • Kinase Reaction:

    • Add the ROCK sample (e.g., purified enzyme or cell lysate) and inhibitor solution to the wells of the MYPT1-coated plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Wash the wells to remove unreacted components.

    • Add the anti-phospho-MYPT1 (Thr696) primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells and add the chromogenic substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • The absorbance is proportional to the ROCK activity.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 values as described for the cholinesterase assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by the inhibitors and a general experimental workflow for inhibitor screening.

Kynurenine Pathway and TDO Inhibition

Kynurenine_Pathway Tryptophan Tryptophan TDO TDO2 Tryptophan->TDO Kynurenine Kynurenine TDO->Kynurenine Fluorinated_Indole Fluorinated Indole Inhibitor Fluorinated_Indole->TDO Downstream Downstream Metabolites Kynurenine->Downstream Immune_Suppression Immune Suppression & Tumor Growth Downstream->Immune_Suppression ROCK_Signaling GPCR GPCR/RTK RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Substrates Downstream Substrates (e.g., MYPT1, LIMK) ROCK->Substrates Fluorinated_Indole Fluorinated Indole Inhibitor Fluorinated_Indole->ROCK Cytoskeletal_Effects Actin Cytoskeleton Reorganization Substrates->Cytoskeletal_Effects Cholinesterase_PI3K_Akt cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron ACh Acetylcholine (ACh) ChE AChE/BuChE ACh->ChE nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Fluorinated_Indole Fluorinated Indole Inhibitor Fluorinated_Indole->ChE PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Experimental_Workflow Compound_Library Compound Library (Fluorinated & Non-fluorinated Indoles) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

References

Unveiling the Cross-Reactivity Profile of 6-Fluoroindole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity of 6-fluoroindole-based inhibitors, with a focus on the well-characterized Glycogen Synthase Kinase 3 (GSK-3) inhibitor analog, 6-bromoindirubin-3'-oxime (BIO). Due to the structural similarity and the availability of selectivity data, BIO serves as a pertinent model for understanding the potential off-target effects of this compound-based compounds.

The indole scaffold is a privileged structure in medicinal chemistry, and its fluorination, particularly at the 6-position, can significantly modulate a compound's physicochemical and pharmacological properties. While this compound serves as a versatile building block in the synthesis of a wide array of bioactive molecules, this guide will focus on its application in the development of kinase inhibitors, specifically targeting GSK-3.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for adverse effects. To objectively assess the cross-reactivity of the 6-bromoindole analog of a this compound-based inhibitor, 6-bromoindirubin-3'-oxime (BIO), its inhibitory activity against a panel of kinases is compared with that of other known kinase inhibitors.

BIO is a potent inhibitor of GSK-3α/β with an IC50 value of 5 nM.[1][2] However, like many kinase inhibitors that target the highly conserved ATP-binding site, BIO exhibits cross-reactivity with other kinases. Notably, it shows inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). The IC50 values for BIO against CDK1 and CDK5 are 320 nM and 80 nM, respectively.[1][2] It is also characterized as a pan-JAK inhibitor, with a reported IC50 of 30 nM for Tyk2.[3]

The following table summarizes the inhibitory profile of BIO against its primary target and known off-targets. For comparative purposes, data for other representative kinase inhibitors are included where available.

Kinase Target6-bromoindirubin-3'-oxime (BIO) IC50 (nM)Staurosporine IC50 (nM)Tofacitinib IC50 (nM)
GSK-3β 5 6-
CDK1 3203-
CDK5 803-
JAK1 --15
JAK2 --71
JAK3 --45
TYK2 30-472

Data for Staurosporine and Tofacitinib are provided for illustrative comparison of a broad-spectrum and a JAK-selective inhibitor, respectively. Values are approximate and may vary depending on assay conditions.

Signaling Pathways and Points of Inhibition

To visualize the biological context of the on-target and off-target activities of this compound-based inhibitors like BIO, the following diagrams illustrate the GSK-3β and JAK/STAT signaling pathways, highlighting the points of inhibition.

GSK3B_Pathway cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin GSK3B GSK-3β Axin->GSK3B APC APC APC->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes BIO This compound-based Inhibitor (e.g., BIO) BIO->GSK3B

Caption: Simplified Wnt/β-catenin signaling pathway illustrating the inhibitory action of a this compound-based inhibitor on GSK-3β.

JAK_STAT_Pathway cluster_nuc Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes BIO This compound-based Inhibitor (e.g., BIO) BIO->JAK

Caption: Overview of the JAK/STAT signaling pathway, a known off-target pathway for the inhibitor BIO.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust and reproducible biochemical assays. The following is a generalized protocol for a radiometric kinase assay, a common method for quantifying kinase activity and inhibition.

Radiometric Kinase Assay ([³³P]-ATP Filter-Binding Assay)

This assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Preparation: Dilute the purified kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate in the appropriate solvent (e.g., water or DMSO).

  • ATP Solution: Prepare a stock solution of ATP. For IC50 determination, the ATP concentration is typically kept at or near the Km value for the specific kinase.

  • [γ-³³P]ATP: Prepare a working solution of [γ-³³P]ATP by mixing it with the cold ATP stock solution to achieve the desired specific activity.

  • Test Compound: Prepare a stock solution of the this compound-based inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Add the kinase buffer, substrate solution, and test compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control (100% kinase activity) and a no-kinase control (background).

  • Initiate the kinase reaction by adding the [γ-³³P]ATP/ATP mixture to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail to each well.

3. Data Analysis:

  • Measure the radioactivity in each well using a scintillation counter.

  • Subtract the background counts (no-kinase control) from all other readings.

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound-based inhibitors, using the GSK-3 inhibitor analog BIO as a case study. The provided data and methodologies underscore the importance of comprehensive kinase profiling in the early stages of drug discovery. By characterizing the selectivity profile of these compounds, researchers can make more informed decisions to optimize lead candidates, minimize potential off-target effects, and ultimately develop safer and more effective therapeutics. The continued exploration of the structure-activity relationships of this compound-based inhibitors will be crucial in designing next-generation kinase inhibitors with improved selectivity and therapeutic potential.

References

A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fluoroindoles are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the indole scaffold can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the most common synthetic routes to four key positional isomers: 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole. We present a detailed analysis of the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, supplemented with information on emerging palladium-catalyzed methods. This guide aims to assist researchers in selecting the most appropriate synthetic strategy based on factors such as starting material availability, desired substitution pattern, scalability, and overall efficiency.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of fluoroindole isomers predominantly relies on classical indole syntheses, with modern adaptations and alternative methods providing additional strategic options. The Fischer and Leimgruber-Batcho syntheses are the most established and versatile methods, each with its own set of advantages and limitations.

Fischer Indole Synthesis: This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a (fluorophenyl)hydrazine with an aldehyde or a ketone.[1][2][3] The choice of the carbonyl compound determines the substitution pattern on the resulting indole ring. While broadly applicable, the reaction conditions can be harsh, and the regioselectivity can be a concern with certain substituted phenylhydrazines.

Leimgruber-Batcho Indole Synthesis: Developed as a milder alternative to the Fischer synthesis, this two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[4][5] This method is particularly advantageous for the synthesis of indoles unsubstituted at the 2- and 3-positions and often provides high yields under milder conditions. The availability of the requisite fluorinated o-nitrotoluenes is a key consideration for this route.

Palladium-Catalyzed Syntheses: Modern organic synthesis has seen the rise of palladium-catalyzed cross-coupling and cyclization reactions for the construction of heterocyclic systems, including indoles. These methods can offer high efficiency and functional group tolerance. For fluoroindoles, strategies may involve the cyclization of appropriately substituted anilines or the direct C-H functionalization of indole precursors. While powerful, these methods can be sensitive to reaction conditions and may require specialized ligands and catalysts.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the synthesis of each fluoroindole isomer via the Fischer and Leimgruber-Batcho methods.

Table 1: Synthesis of 4-Fluoroindole

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Leimgruber-Batcho2-Fluoro-6-nitrotolueneDMF-DMA, Pd/C, H₂1. Reflux, 20 h; 2. RT, overnightNot specified

Table 2: Synthesis of 5-Fluoroindole

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Fischer Indole Synthesis4-Fluorophenylhydrazine, Ethyl pyruvateAcid catalystNot specifiedNot specified
Leimgruber-Batcho5-Fluoro-2-nitrotolueneDMF-DMA, Pyrrolidine, Pd/C, H₂1. 100-110°C, 3-4 h; 2. 60-80°C, 4-6 hHigh
Reductive Cyclization2-(5-Fluoro-2-nitrophenyl)-acetonitrile10% Pd/C, H₂Overnight81

Table 3: Synthesis of this compound

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Leimgruber-Batcho (related)3-Chloro-4-fluoro-6-nitrotolueneDMF di-isopropyl acetal, Fe, Acetic acid1. 100°C, 3h; 2. 100°C, 2hHigh

Table 4: Synthesis of 7-Fluoroindole

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes discussed.

Leimgruber-Batcho Synthesis of 5-Fluoroindole

This two-step procedure is a widely used method for the preparation of 5-fluoroindole.

Step 1: Enamine Formation

  • To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).

  • Heat the mixture to 100-110 °C and stir for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The intermediate enamine may be used directly in the next step or isolated by filtration if it crystallizes.

Step 2: Reductive Cyclization

  • Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.

  • Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).

  • Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole.

Reductive Cyclization Synthesis of 5-Fluoroindole

This method provides a direct route to 5-fluoroindole from a nitro-acetonitrile precursor.

  • Transfer 10% Pd/C (110 mg) into a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL).

  • Degas the mixture and backfill with hydrogen gas for a total of three cycles, then stir overnight.

  • After replacing the hydrogen with nitrogen, a second portion of 10% Pd/C (110 mg) may be added, and hydrogen gas reintroduced to ensure complete reaction, monitored by ¹⁹F NMR.

  • Once the reaction is complete, replace the hydrogen with nitrogen and quench any unreacted Pd/C with chloroform.

  • Concentrate the reaction mixture under reduced pressure and partition between dichloromethane (DCM) and water.

  • Separate the organic layer, back-extract the aqueous phase, and wash the combined organic layers with brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (mobile phase: DCM) to afford 5-fluoroindole as a white solid (Yield: 81%).

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the Fischer and Leimgruber-Batcho indole syntheses.

Fischer_Indole_Synthesis A Fluorophenyl- hydrazine C Fluorophenylhydrazone A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D  Acid Catalyst, Heat E Di-imine Intermediate D->E F Cyclization & Ammonia Elimination E->F G Fluoroindole F->G

Caption: Fischer Indole Synthesis Pathway.

Leimgruber_Batcho_Synthesis A Fluoro-o-nitrotoluene C Enamine Intermediate A->C B DMF-DMA / Pyrrolidine B->C D Reductive Cyclization C->D  Pd/C, H₂ or other reducing agents E Fluoroindole D->E

Caption: Leimgruber-Batcho Synthesis Pathway.

Conclusion

The choice of synthetic route for a particular fluoroindole isomer is a multifaceted decision. The Fischer Indole Synthesis offers a direct approach but may require harsher conditions. The Leimgruber-Batcho Indole Synthesis is often milder and provides high yields, particularly for 2,3-unsubstituted indoles, but is dependent on the availability of the corresponding o-nitrotoluene starting materials. Palladium-catalyzed methods represent a powerful and evolving area, offering potentially more efficient and selective routes, though they may require more specialized optimization. This guide provides a foundational comparison to aid researchers in their synthetic planning and endeavors in the rich field of fluoroindole chemistry.

References

Safety Operating Guide

Proper Disposal of 6-Fluoroindole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of 6-Fluoroindole, a halogenated indole derivative used in pharmaceutical synthesis and biological research, are critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of waste streams containing this compound. Adherence to these protocols is imperative due to the hazardous nature of this compound, which is classified as a skin, eye, and respiratory irritant.[2]

Immediate Safety and Handling

Before initiating any disposal process, consult the specific Safety Data Sheet (SDS) for this compound. All handling must be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact.

  • Eye Protection: Chemical splash goggles meeting European Standard EN 166 or equivalent are required.

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Inspect gloves before use.

  • Skin and Body Protection: A fully buttoned lab coat must be worn to prevent skin exposure.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Ingestion: Clean the mouth with water. In all cases of significant exposure or if irritation persists, seek immediate medical attention.

Data Summary: this compound Properties and Hazards

The following table summarizes key quantitative data and hazard information for this compound.

PropertyDataSource(s)
Physical State Solid: Powder
Appearance Off-White to Yellow
Molecular Formula C₈H₆FN
Molecular Weight 135.14 g/mol
Melting Point 72-76 °C
GHS Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Primary Disposal Route Incineration by an accredited disposal contractor
Prohibited Disposal Do not empty into drains or the environment

Operational Disposal Protocol

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain. As a halogenated organic compound, it must be segregated and treated as hazardous waste according to local, state, or national legislation.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step. Halogenated organic waste streams must be kept separate from non-halogenated streams due to differences in disposal requirements and costs.

  • Solid Waste:

    • Collect unused or expired this compound powder and any solids grossly contaminated with it (e.g., contaminated silica gel) in a dedicated, sealable hazardous waste container.

    • Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated container specifically for Halogenated Organic Liquid Waste .

    • This includes rinsate from decontaminating non-disposable glassware.

    • Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.

  • Disposal of Empty Containers:

    • Original containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).

    • The solvent rinsate is considered hazardous waste and must be collected in the Halogenated Organic Liquid Waste container.

    • After triple-rinsing, the decontaminated container can be managed according to your institution's guidelines for clean labware.

Step 2: Container Labeling

Proper labeling is a legal requirement and essential for safety.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" .

  • The label must include the full chemical name: "this compound" and list any other constituents with their approximate concentrations or quantities. Do not use chemical formulas or abbreviations.

  • Mark the date when waste was first added to the container (the accumulation start date).

  • If reusing a container, ensure the original manufacturer's label is completely defaced or removed.

Step 3: Waste Storage
  • Waste containers must be kept tightly sealed at all times, except when waste is being added. Funnels should not be left in the container opening.

  • Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).

  • The storage area must be cool, well-ventilated, and away from sources of ignition.

  • Ensure the storage area has secondary containment to control potential leaks or spills.

  • Segregate incompatible waste streams (e.g., acids, bases, oxidizers) to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Step 4: Arranging for Final Disposal
  • The final disposal method for halogenated waste is typically high-temperature incineration operated by an accredited and licensed waste disposal contractor.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Generate Waste Containing this compound waste_type Determine Waste Form start->waste_type solid Solid Waste (Unused chemical, contaminated gloves, paper towels, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, solvent rinsate) waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container collect_solid Collect in Labeled 'Solid Halogenated Hazardous Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container liquid->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent container->triple_rinse store Store Sealed Container in Designated SAA with Secondary Containment collect_solid->store collect_liquid->store triple_rinse->collect_liquid Collect Rinsate contact_ehs Contact EHS for Pickup and Final Disposal via Licensed Contractor store->contact_ehs

Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoroindole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 6-Fluoroindole, a halogen-substituted indole utilized in the synthesis of various therapeutic agents. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3][4] This document outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency first aid measures.

Hazard Identification and Physical Properties

A clear understanding of the substance's properties is the first step toward safe handling. Key quantitative data for this compound is summarized below for easy reference.

PropertyValueSource
CAS Number 399-51-9
Molecular Formula C8H6FN
Molecular Weight 135.14 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 72-76 °C
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guidance covers the entire lifecycle of the chemical within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be kept tightly closed. Recommended storage is at ambient temperature or refrigerated at -15°C to -20°C for long-term stability, protected from light.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles that comply with EN166 (EU) or OSHA standards.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator should be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Handling and Experimental Use
  • Work Area: Designate a specific area for handling this compound. This area should be equipped with an eyewash station and a safety shower.

  • Weighing: Conduct weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

Spill Management
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. A vacuum cleaner equipped with a HEPA filter can also be used.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Waste Segregation: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.

  • Containerization: Use the original container or a compatible, well-sealed container for waste. Ensure the container is properly labeled with the full chemical name and hazard warnings.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. The preferred method is incineration by an accredited disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Receive_Store Receive & Store Securely Don_PPE->Receive_Store Weigh_Transfer Weigh & Transfer in Hood Receive_Store->Weigh_Transfer Conduct_Experiment Conduct Experiment Weigh_Transfer->Conduct_Experiment Spill Spill Occurs Weigh_Transfer->Spill Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Conduct_Experiment->Spill Exposure Personal Exposure Conduct_Experiment->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose via Licensed Contractor Segregate_Waste->Dispose_Waste Spill->Decontaminate_Area Clean up First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoroindole
Reactant of Route 2
Reactant of Route 2
6-Fluoroindole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.